2-Hydroxyquinolin-8-yl acetate
描述
属性
IUPAC Name |
(2-oxo-1H-quinolin-8-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-9-4-2-3-8-5-6-10(14)12-11(8)9/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMRKCQYCLEKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935000 | |
| Record name | 2-Hydroxyquinolin-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-72-3 | |
| Record name | 8-(Acetyloxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15450-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyquinolin-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 8-(acetyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 2-Hydroxyquinolin-8-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinolin-8-yl acetate, also known by its tautomeric name 2-oxo-1,2-dihydroquinolin-8-yl acetate, is a derivative of the versatile 8-hydroxyquinoline scaffold. The introduction of a hydroxyl group at the 2-position and an acetate group at the 8-position modifies the electronic and steric properties of the parent quinoline ring, potentially leading to novel biological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data for this compound, aimed at facilitating further research and development.
Chemical and Physical Properties
Quantitative data for this compound and its immediate precursor, 8-hydroxyquinolin-2(1H)-one, are summarized in the tables below for easy comparison. Due to limited direct experimental data for the title compound, some properties are based on data for structurally related compounds.
Table 1: General Chemical Properties
| Property | This compound | 8-Hydroxyquinolin-2(1H)-one (Precursor) |
| IUPAC Name | (2-Oxo-1,2-dihydroquinolin-8-yl) acetate[1] | 8-Hydroxyquinolin-2(1H)-one |
| Synonyms | 2-Oxo-1,2-dihydroquinolin-8-yl acetate, 8-Acetoxy-2-quinolone, 8-Acetoxycarbostyril[1] | 2,8-Dihydroxyquinoline, 8-Hydroxycarbostyril |
| CAS Number | 15450-72-3[1] | 15450-76-7 |
| Molecular Formula | C₁₁H₉NO₃[1] | C₉H₇NO₂ |
| Molecular Weight | 203.19 g/mol [1] | 161.16 g/mol |
Table 2: Physical Properties
| Property | This compound | 8-Hydroxyquinolin-2(1H)-one (Precursor) |
| Melting Point | Data not available | 287–288 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in methanol[2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from the procedure for a structurally similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate[2]. The synthesis involves two main steps: the preparation of the precursor 8-hydroxyquinolin-2(1H)-one, followed by its O-acetylation.
Synthesis of 8-Hydroxyquinolin-2(1H)-one (Precursor)
This procedure is adapted from the synthesis of 8-hydroxyquinolin-2(1H)-one reported by Chavez-Reyes et al. (2023)[2].
-
Reaction Setup: A solution of 2-amino-8-hydroxyquinoline (1.0 eq) in an aqueous solution of hydrochloric acid (10%) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Diazotization: The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Hydrolysis: The reaction mixture is then heated to 80 °C and stirred for 1 hour.
-
Work-up: The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 8-hydroxyquinolin-2(1H)-one.
Synthesis of this compound
This proposed protocol is based on the O-acylation method described by Chavez-Reyes et al. (2023)[2] and general O-acetylation procedures.
-
Reaction Setup: In a suitable flask, 8-hydroxyquinolin-2(1H)-one (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or pyridine. A magnetic stir bar is added.
-
Acetylation: Acetic anhydride (1.2 eq) is added to the solution. If acetonitrile is used as the solvent, a base such as triethylamine (1.2 eq) should be added. The mixture is stirred at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield this compound.
Spectral Data
Detailed spectral data for this compound is limited. The following provides available mass spectrometry data and references to the spectral data of its precursor for comparison.
Mass Spectrometry (GC-MS)
The mass spectrum of 2-Oxo-1,2-dihydroquinolin-8-yl acetate shows characteristic fragment ions at m/z values of 161 and 133[1].
Reference Spectral Data of 8-Hydroxyquinolin-2(1H)-one (Precursor) [2]
-
FTIR–ATR (ν, cm⁻¹): 3144 (N–H and O–H stretching), 3068, 3013, 1632 (C=O stretching), 1597 (C=C stretching), 1554, 1471, 1410, 1327, 1286, 1155, 1086, 1051, 873, 832, 790, 742, 570.
-
¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 6.48 (d, J = 9.2 Hz, 1H), 6.95 (dd, J = 7.6, 1.2 Hz, 1H), 6.99 (dd, J = 7.8, 7.8 Hz, 1H), 7.10 (dd, J = 7.6, 1.2 Hz, 1H), 7.84 (d, J = 9.2 Hz, 1H), 10.45 (br s, 2H, NH and OH).
-
¹³C NMR (101 MHz, DMSO-d₆, δ, ppm): 114.6 (CH), 118.2 (CH), 120.0 (Cq), 121.9 (CH), 122.2 (CH), 128.1 (Cq), 140.5 (CH), 143.7 (Cq), 161.4 (Cq, C=O).
Visualizations
Synthesis Workflow
The logical workflow for the synthesis of this compound from 2-amino-8-hydroxyquinoline is depicted below.
Caption: Synthesis of this compound.
Tautomerism of 2-Hydroxyquinoline Moiety
The 2-hydroxyquinoline moiety of the title compound exists in equilibrium with its 2-quinolone tautomer.
Caption: Tautomerism of the 2-hydroxyquinoline core.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyquinolin-8-yl Acetate
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Hydroxyquinolin-8-yl acetate, a quinolone derivative of interest to researchers, scientists, and drug development professionals. Due to the tautomeric nature of the 2-hydroxyquinoline moiety, this compound is more accurately represented as 8-acetoxy-2(1H)-quinolone. This guide details a proposed synthetic pathway, expected characterization data, and potential biological significance.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The 2-quinolone scaffold, in particular, is a core structural motif in numerous natural products and synthetic compounds with significant therapeutic potential[3][4]. The introduction of an acetate group at the 8-position of the 2-quinolone core can modulate the compound's lipophilicity and pharmacokinetic profile, potentially leading to novel pharmacological activities. This document outlines a proposed synthesis for 8-acetoxy-2(1H)-quinolone, starting from the precursor 2,8-dihydroxyquinoline, and provides a detailed analysis of its expected spectroscopic and physicochemical properties.
Proposed Synthetic Pathway
The synthesis of 8-acetoxy-2(1H)-quinolone can be envisioned as a two-step process: first, the synthesis of the precursor 2,8-dihydroxyquinoline, followed by the selective acetylation of the 8-hydroxyl group.
Synthesis of 2,8-Dihydroxyquinoline
Several methods for the synthesis of quinoline derivatives have been reported[5]. A plausible route to 2,8-dihydroxyquinoline involves the cyclization of an appropriate acyclic precursor. One potential method is a variation of the Conrad-Limpach synthesis, starting from 2-aminophenol and a β-keto ester.
Selective Acetylation of 2,8-Dihydroxyquinoline
The key step in the synthesis of the target molecule is the selective acetylation of the phenolic hydroxyl group at the 8-position over the lactam hydroxyl group at the 2-position. The 2-hydroxyquinoline exists in equilibrium with its 2-quinolone tautomer, with the lactam form generally being more stable. The phenolic hydroxyl group at C-8 is more nucleophilic than the lactam N-H or the enolic C-2 hydroxyl. This difference in reactivity can be exploited for selective O-acetylation. Treatment of 2,8-dihydroxyquinoline with acetic anhydride in the presence of a base like pyridine is a standard method for acetylating phenolic hydroxyl groups[1][6][7][8]. The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct[6][7].
Experimental Protocols
The following are proposed experimental protocols based on established chemical literature for similar transformations.
Synthesis of 2,8-Dihydroxyquinoline (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, slowly increase the temperature to 240-250 °C and maintain for 30 minutes to induce cyclization.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solidified product can be triturated with hot ethanol, filtered, and washed with cold ethanol to yield crude 2,8-dihydroxyquinoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Synthesis of 8-Acetoxy-2(1H)-quinolone (Proposed)
-
Reaction Setup: Dissolve 2,8-dihydroxyquinoline (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring[6][7].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the product precipitates.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
As no explicit characterization data for 8-acetoxy-2(1H)-quinolone was found in the literature, the following data is predicted based on the analysis of its structure and comparison with analogous compounds.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols. |
Spectroscopic Data (Predicted)
The predicted 1H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the quinolone ring protons and the acetyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~11.5 | br s | - |
| H-4 | ~7.8 | d | ~9.5 |
| H-5 | ~7.6 | t | ~8.0 |
| H-6 | ~7.3 | d | ~8.0 |
| H-7 | ~7.1 | d | ~8.0 |
| H-3 | ~6.5 | d | ~9.5 |
| CH ₃ | ~2.3 | s | - |
Note: The chemical shifts are estimations and can vary based on the solvent and concentration.
The predicted 13C NMR spectrum would display signals for the eleven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (quinolone) | ~162 |
| C=O (acetate) | ~169 |
| C-8 | ~145 |
| C-8a | ~138 |
| C-4 | ~139 |
| C-5 | ~128 |
| C-4a | ~125 |
| C-6 | ~122 |
| C-7 | ~118 |
| C-3 | ~121 |
| C-2 | ~150 |
| C H₃ | ~21 |
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule[9][10][11][12].
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (lactam) | 3200-3000 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (ester) | ~1760 |
| C=O stretch (lactam) | ~1660 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ester) | 1250-1150 |
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 203 would be expected. A prominent fragment ion would likely be observed at m/z 161, corresponding to the loss of a ketene molecule (CH₂=C=O) from the acetate group, a common fragmentation pathway for aryl acetates[13][14][15]. Another significant fragment would be the base peak at m/z 145, resulting from the loss of the entire acetyl group.
| m/z | Proposed Fragment |
| 203 | [M]⁺ |
| 161 | [M - C₂H₂O]⁺ |
| 145 | [M - C₂H₃O]⁺ |
Potential Biological Activity and Signaling Pathways
While specific biological data for 8-acetoxy-2(1H)-quinolone is not available, the broader class of quinolone derivatives is known for a wide range of pharmacological activities[2][16].
-
Anticancer Activity: Many quinolone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of topoisomerase enzymes, induction of apoptosis, and interference with cell signaling pathways.
-
Antimicrobial Activity: The quinolone core is the basis for a major class of antibiotics (fluoroquinolones). While the target compound lacks the typical substitutions for potent antibacterial activity, it may still possess some antimicrobial properties.
-
Enzyme Inhibition: Quinolone derivatives have been shown to inhibit various enzymes, and the introduction of an acetoxy group could influence its binding to specific enzymatic targets.
Further research would be required to elucidate the specific biological activities and potential signaling pathways modulated by 8-acetoxy-2(1H)-quinolone.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The infrared spectra of some pyridones and quinolones and their behaviour in the Kolbe–Schmitt reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. chemistryjournal.in [chemistryjournal.in]
- 11. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajabs.org [ajabs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of 2-Hydroxyquinolin-8-yl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxyquinolin-8-yl acetate, also known as 2-oxo-1,2-dihydroquinolin-8-yl acetate or 8-acetoxycarbostyril. Due to the limited availability of a complete set of experimental spectra for this specific molecule, this guide combines directly available data with comparative analysis of closely related compounds, including its precursor 8-hydroxyquinolin-2(1H)-one and the analogous 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
Introduction
This compound belongs to the quinolinone family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The spectroscopic characteristics of these molecules are fundamental for their identification, purity assessment, and the study of their electronic and structural properties, which in turn influence their biological activity and potential applications. This guide details the available spectroscopic data and experimental protocols relevant to the synthesis and characterization of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the acetylation of 8-hydroxyquinolin-2(1H)-one, which itself is synthesized from 8-hydroxyquinoline 1-oxide.
Synthesis of 8-Hydroxyquinolin-2(1H)-one
A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours. After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is added until the pH reaches 8. The intermediate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is obtained by filtration. Subsequently, a solution of this acetate (1.02 g, 5.0 mmol) in methanol (10 mL) is treated with K₂CO₃ (831 mg, 6.0 mmol) and stirred at room temperature for 1 hour. The methanol is then evaporated under reduced pressure, and the resulting residue is dissolved in water (10 mL). An aqueous HCl solution (10%) is added until the pH reaches 5. The resulting precipitate is filtered, washed with cold water, and dried to yield 8-hydroxyquinolin-2(1H)-one.[1][2]
Synthesis of this compound
The direct synthesis of this compound involves the reaction of 8-hydroxyquinoline 1-oxide with acetic anhydride. A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours. After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is added until the pH reaches 8. The resulting precipitate of 2-oxo-1,2-dihydroquinolin-8-yl acetate is collected by filtration.[1][2]
Synthesis workflow for this compound.
Spectroscopic Data
This section summarizes the available spectroscopic data for this compound and its closely related precursors for comparative purposes.
Mass Spectrometry
Mass spectral data for 2-oxo-1,2-dihydroquinolin-8-yl acetate (CAS: 15450-72-3) is available from the PubChem database.[3]
| Parameter | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Monoisotopic Mass | 203.058243149 Da |
| GC-MS Major Peaks (m/z) | 161, 133, 104 |
| LC-MS/MS ([M+H]⁺) | Precursor m/z: 204.0655 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in DMSO-d₆.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3 | 6.55 (d, J = 9.6 Hz) | 122.7 |
| 4 | 7.98 (d, J = 9.6 Hz) | 140.2 |
| 4a | - | 120.8 |
| 5 | 7.63 (dd, J = 7.8, 1.2 Hz) | 126.0 |
| 6 | 7.23 (dd, J = 7.8, 7.8 Hz) | 121.6 |
| 7 | 7.44 (dd, J = 8.0, 1.2 Hz) | 124.0 |
| 8 | - | 138.5 |
| 8a | - | 132.0 |
| NH | 11.87 (br s) | - |
| C=O (lactam) | - | 162.0 |
| C=O (ester) | - | 163.4 |
| 4-chlorobenzoyl-Hₒ | 8.16 (d, J = 8.6 Hz) | 132.2 |
| 4-chlorobenzoyl-Hₘ | 7.68 (d, J = 8.6 Hz) | 128.6 |
| 4-chlorobenzoyl-Cᵢ | - | 128.6 |
| 4-chlorobenzoyl-Cₚ | - | 136.6 |
For comparison, the NMR data of the precursor, 8-hydroxyquinolin-2(1H)-one , in DMSO-d₆ is also presented.[1]
Table 2: ¹H and ¹³C NMR Data for 8-Hydroxyquinolin-2(1H)-one in DMSO-d₆.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3 | 6.48 (d, J = 9.2 Hz) | 122.2 |
| 4 | 7.84 (d, J = 9.2 Hz) | 140.5 |
| 5 | 7.10 (dd, J = 7.6, 1.2 Hz) | 121.9 |
| 6 | 6.99 (dd, J = 7.8, 7.8 Hz) | 118.2 |
| 7 | 6.95 (dd, J = 7.6, 1.2 Hz) | 114.6 |
| 8a | - | 128.1 |
| 4a | - | 120.0 |
| 8 | - | 143.7 |
| NH/OH | 10.45 (br s) | - |
| C=O | - | 161.4 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, the IR spectrum of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate shows characteristic peaks that can be used for inference.[1]
Table 3: FT-IR Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
| Wavenumber (cm⁻¹) | Assignment |
| 3158 | N-H stretching |
| 1732 | C=O stretching (ester) |
| 1659 | C=O stretching (lactam) |
| 1604, 1595 | C=C stretching |
| 1236, 1085 | C-O stretching |
| 740 | C-Cl stretching |
For the precursor, 8-hydroxyquinolin-2(1H)-one , the FT-IR spectrum shows a broad band for N-H and O-H stretching around 3144 cm⁻¹ and a C=O stretching vibration at 1632 cm⁻¹.[1]
UV-Visible and Fluorescence Spectroscopy
Specific UV-Vis absorption and fluorescence emission data for this compound are not found in the surveyed literature. Studies on other ester derivatives of 8-hydroxyquinoline indicate that esterification can lead to a blue shift in the absorption spectrum compared to the parent 8-hydroxyquinoline.[4] The fluorescence of 8-hydroxyquinoline derivatives is often weak due to excited-state proton transfer, and esterification can further decrease the fluorescence intensity.[4]
General workflow for spectroscopic analysis.
Signaling Pathways and Logical Relationships
This compound itself has not been extensively studied in the context of specific signaling pathways. However, the broader class of quinolinone and 8-hydroxyquinoline derivatives are known to be biologically active, often through mechanisms involving enzyme inhibition or metal chelation. For instance, some quinolinone derivatives act as inhibitors of receptor tyrosine kinases involved in angiogenesis. The 8-hydroxyquinoline moiety is a well-known metal chelator, and this property is often linked to the biological effects of its derivatives.
Logical relationships of potential bioactivities.
Conclusion
This technical guide has compiled the available spectroscopic information for this compound. While a complete experimental dataset for the title compound is not yet published, the provided synthesis protocol and mass spectrometry data offer a solid foundation for its identification. The comparative data from closely related analogues, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate and 8-hydroxyquinolin-2(1H)-one, serve as a valuable reference for predicting and interpreting the NMR and IR spectra of this compound. Further experimental investigation is warranted to fully characterize the spectroscopic properties of this compound and to explore its potential biological activities.
References
The Rising Potential of 2-Hydroxyquinolin-8-yl Acetate Derivatives in Therapeutic Research: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the quinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry. This technical guide delves into the burgeoning field of 2-Hydroxyquinolin-8-yl acetate derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action. While direct biological data on this specific acetate subclass is nascent, this paper consolidates available information on closely related analogs to provide a foundational understanding and guide future research.
Core Synthesis and Derivatization
The synthesis of the core structure, 2-oxo-1,2-dihydroquinolin-8-yl acetate, has been achieved through a reliable protocol involving the treatment of 8-hydroxyquinoline 1-oxide with acetic anhydride.[1] This foundational reaction opens avenues for the creation of a diverse library of derivatives. A general method for synthesizing other ester derivatives at the 8-hydroxy position involves an O-acylation reaction. For instance, the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate is accomplished by reacting 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.[1] This straightforward approach allows for the introduction of various acyl groups to explore structure-activity relationships.
Experimental Protocol: Synthesis of 2-oxo-1,2-dihydroquinolin-8-yl acetate
A detailed protocol for the synthesis of the parent compound, 2-oxo-1,2-dihydroquinolin-8-yl acetate, has been described.[1] The procedure involves refluxing a mixture of 8-hydroxyquinoline 1-oxide in acetic anhydride. Following the reaction, the mixture is cooled, and the pH is adjusted to 8 using an aqueous sodium hydroxide solution, leading to the filtration of the desired acetate product.[1] This product can then be further purified or used as a precursor for other derivatives.
General Experimental Workflow for Synthesis and Screening
The logical progression from synthesis to biological evaluation is crucial in drug discovery. The following workflow outlines the key steps for investigating this compound derivatives.
Synthesis and Screening Workflow
Biological Activity: Insights from Related Compounds
While specific biological data for this compound derivatives is limited, studies on isomeric and structurally similar compounds provide valuable insights into their potential therapeutic applications.
Anticancer Potential
Research on a positional isomer, a 2-hydroxy-8-methoxy-quinoline derivative bearing an acetate group, has demonstrated cytotoxic activity against several human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values for this compound are presented in the table below. This data suggests that the 8-oxygenated 2-quinolone scaffold is a promising starting point for the development of novel anticancer agents.
| Compound | Cell Line | IC50 (μM) |
| 2-hydroxy-8-methoxy-quinoline derivative with acetate | HeLa (Cervical Cancer) | 30.98[2] |
| HCT 116 (Colon Cancer) | 22.7[2] | |
| MCF-7 (Breast Cancer) | 4.12[2] |
Potential Antiplatelet Activity and Signaling Pathway
A study on 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, another positional isomer, revealed potent antiplatelet activity.[3] The mechanism of action was elucidated to involve the Calreticulin Transacetylase (CRTAase) enzyme, which catalyzes the transfer of the acetyl group to platelet Nitric Oxide Synthase (NOS), leading to its activation.[3] Activated NOS increases the production of nitric oxide (NO), a key signaling molecule that inhibits platelet aggregation.[3] This finding suggests a plausible mechanism of action for this compound derivatives, which warrants further investigation.
Proposed Antiplatelet Signaling Pathway
Experimental Protocols for Biological Evaluation
Standardized protocols are essential for the reliable assessment of the biological activities of novel compounds.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
The field of this compound derivatives is ripe for exploration. Future research should focus on:
-
Synthesis of a diverse library of derivatives: Exploring various substitutions on the quinoline ring and different acyl groups at the 8-position will be crucial for establishing comprehensive structure-activity relationships.
-
Systematic biological evaluation: Screening these derivatives against a wide range of cancer cell lines, bacterial and fungal strains, and a panel of relevant enzymes will help to identify lead compounds with high potency and selectivity.
-
Mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by the most active compounds will be essential for their rational optimization and further development as therapeutic agents.
This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of this compound derivatives. The convergence of versatile synthetic strategies and promising, albeit inferred, biological activities positions this class of compounds as a valuable area for future drug discovery efforts.
References
Tautomerism in 2-Hydroxyquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] A pivotal characteristic of this heterocyclic scaffold is its existence in a dynamic equilibrium between two tautomeric forms: the enol (lactim) form, 2-hydroxyquinoline, and the keto (lactam) form, 2(1H)-quinolinone.[1][2] This lactam-lactim tautomerism is a critical determinant of the molecule's physicochemical properties, including its three-dimensional structure, hydrogen bonding capabilities, and electronic distribution. Consequently, understanding and controlling this equilibrium is paramount in the rational design of novel drugs, as the predominant tautomer dictates the molecule's interaction with biological targets.[2] This technical guide provides a comprehensive exploration of the tautomerism in 2-hydroxyquinoline derivatives, presenting quantitative spectroscopic data, detailed experimental and computational protocols for characterization, and visualizations of the tautomeric equilibrium, analytical workflows, and a key biological signaling pathway influenced by this phenomenon.
The Keto-Enol Tautomeric Equilibrium
The tautomerism of 2-hydroxyquinoline involves the migration of a proton between the oxygen and nitrogen atoms, resulting in a rapid interconversion between the enol and keto forms.[2]
Caption: Tautomeric equilibrium between the 2-hydroxyquinoline (enol) and 2(1H)-quinolinone (keto) forms.
Extensive spectroscopic and computational studies have demonstrated that the equilibrium overwhelmingly favors the keto (2-quinolone) form in most environments, including the solid state and in solution.[2][3] This preference is attributed to the greater thermodynamic stability of the cyclic amide group in the keto tautomer.[4]
Several factors can influence the position of this equilibrium:
-
Solvent Polarity: Polar solvents tend to stabilize the more polar keto form through hydrogen bonding and dipole-dipole interactions.[5]
-
Substituent Effects: The electronic nature and position of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[4]
-
Temperature: As with any chemical equilibrium, the ratio of tautomers is temperature-dependent.[4]
Quantitative Data Presentation
A comprehensive understanding of the tautomeric equilibrium requires quantitative data. The following tables summarize key spectroscopic data used to differentiate and characterize the enol and keto tautomers of 2-hydroxyquinoline derivatives.
Table 1: Spectroscopic Data for 2-Hydroxyquinoline Tautomers
| Spectroscopic Method | Parameter | 2-Hydroxyquinoline (Enol Form) | 2(1H)-Quinolone (Keto Form) |
| UV-Vis Spectroscopy | λmax (nm) | ~319 | ~328, ~314 |
| 1H NMR Spectroscopy | Chemical Shift (δ, ppm) | O-H: variable, broad | N-H: ~11.5 (in DMSO-d6) |
| Aromatic Protons: distinct pattern | Aromatic Protons: distinct pattern | ||
| 13C NMR Spectroscopy | Chemical Shift (δ, ppm) | C2: ~155-160 | C2: ~160-165 |
| C=O: Absent | C=O: ~170-180 | ||
| IR Spectroscopy | Wavenumber (cm-1) | O-H stretch: ~3400-3600 (broad) | N-H stretch: ~3400 |
| C=O stretch: Absent | C=O stretch: ~1650-1690 (strong) |
Table 2: Relative Energies of Tautomers
| Method | Environment | More Stable Tautomer | Approximate Energy Difference |
| Gas-phase Calorimetry | Gas Phase | Enol (2-Hydroxyquinoline) | ~0.3 kcal/mol |
| Computational (DFT) | Water (solvated) | Keto (2-Quinolone) | ~5 kcal/mol |
Experimental Protocols
The characterization of the tautomeric equilibrium in 2-hydroxyquinoline derivatives relies on a combination of spectroscopic and computational techniques.
UV-Visible (UV-Vis) Spectroscopy
Objective: To differentiate and quantify the tautomers in solution based on their distinct electronic transitions.
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length).
-
Sample Preparation:
-
Prepare a stock solution of the 2-hydroxyquinoline derivative in a solvent of choice (e.g., ethanol, cyclohexane, water) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM, ensuring the maximum absorbance falls between 0.1 and 1.0.
-
-
Measurement Procedure:
-
Allow the spectrophotometer lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-500 nm).
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the sample solution.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for each tautomer.
-
To determine the equilibrium constant (KT = [enol]/[keto]), the molar extinction coefficients (ε) for each pure tautomer are required. These can be determined using "locked" derivatives (e.g., N-methyl-2-quinolone and 2-methoxyquinoline) that cannot tautomerize.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of each tautomer at equilibrium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the dominant tautomer in solution and determine the tautomeric ratio.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire 1H and 13C NMR spectra. Ensure a sufficient relaxation delay for quantitative 13C NMR.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transformation, phase and baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Identify characteristic signals for each tautomer (e.g., N-H vs. O-H protons, C=O carbon).
-
Integrate well-resolved signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).
-
X-ray Crystallography
Objective: To unambiguously determine the molecular structure and tautomeric form in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer and collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods to determine the precise positions of all atoms. Refine the structural model against the experimental data.
-
Analysis: The refined structure will provide definitive proof of the tautomeric form present in the crystal lattice.
Computational Chemistry
Objective: To calculate the relative stabilities of the tautomers and support experimental findings.
Methodology:
-
Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Structure Building: Construct the 3D structures of both the keto and enol tautomers.
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).
-
To simulate solvent effects, employ a continuum solvation model (e.g., PCM).
-
-
Data Analysis:
-
Calculate the difference in Gibbs free energy (ΔG) between the tautomers (ΔG = Genol - Gketo).
-
The equilibrium constant can be estimated using the equation: KT = exp(-ΔG/RT).
-
Mandatory Visualizations
Experimental Workflow for Tautomerism Analysis
Caption: A generalized workflow for the analysis of tautomerism in 2-hydroxyquinoline derivatives.
Signaling Pathway: Inhibition of VEGFR-2 by 2-Quinolone Derivatives
The anticancer activity of many 2-quinolone derivatives is attributed to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 2-quinolone scaffold, being the predominant tautomer, is crucial for binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity.
Caption: Inhibition of the VEGF-induced VEGFR-2 signaling pathway by a 2-quinolone derivative.
Conclusion
The keto-enol tautomerism of 2-hydroxyquinoline derivatives is a fundamental principle with profound implications for their application in drug discovery and development. The pronounced stability of the 2-quinolone (keto) form is a key determinant of the biological activity of many pharmaceuticals. A thorough understanding of the factors governing this equilibrium, coupled with robust experimental and computational methods for its characterization, is essential for the rational design of new and effective therapeutic agents. This guide provides the foundational knowledge, quantitative data, and detailed protocols to empower researchers in this endeavor.
References
The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from a simple industrial byproduct to a privileged structure in drug discovery is a testament to its remarkable chemical versatility and profound pharmacological significance. This in-depth technical guide provides a comprehensive overview of the discovery, history, and medicinal applications of quinoline compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering detailed experimental protocols, quantitative biological data, and a deep dive into the molecular mechanisms that underpin the therapeutic efficacy of this remarkable class of compounds.
A Historical Timeline of Quinoline in Medicine
The story of quinoline in medicine is inextricably linked with the fight against malaria. The use of cinchona bark, rich in the quinoline alkaloid quinine, to treat fevers dates back centuries. The formal isolation of quinine in 1820 by Pelletier and Caventou marked a pivotal moment, providing a purified and potent antimalarial agent. The quest for synthetic alternatives, spurred by the limitations of natural sourcing, led to the development of a vast arsenal of quinoline-based drugs. The timeline below highlights key milestones in this journey.
Caption: A timeline of key discoveries in quinoline chemistry and medicine.
Key Synthetic Methodologies
The ability to functionalize the quinoline ring system has been central to the development of new therapeutic agents. Several classic name reactions have become indispensable tools for synthetic chemists.
Experimental Protocols
1. Skraup Synthesis of Quinoline
This reaction involves the synthesis of quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate (optional, as a moderator).
-
Procedure:
-
In a large round-bottom flask, cautiously mix aniline and glycerol.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The mixture will heat up.
-
Add ferrous sulfate heptahydrate to moderate the reaction.
-
Add nitrobenzene as the oxidizing agent.
-
Heat the mixture in an oil bath, typically at 140-150°C, for 3-4 hours. The reaction is highly exothermic and requires careful temperature control.
-
After the reaction is complete, allow the mixture to cool.
-
Dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous distillate and purify by fractional distillation.
-
2. Doebner-von Miller Reaction
This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.
-
Materials: Aniline, α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde), hydrochloric acid, and a Lewis acid catalyst (e.g., zinc chloride).
-
Procedure:
-
Combine aniline and aqueous hydrochloric acid in a round-bottom flask and heat to reflux.
-
In a separate funnel, dissolve the α,β-unsaturated carbonyl compound in a non-polar solvent like toluene.
-
Add the solution of the carbonyl compound dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue refluxing for an additional 4-6 hours.
-
Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
-
3. Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
Materials: 2-aminoaryl aldehyde or ketone, a ketone with an α-methylene group, and an acid or base catalyst.
-
Procedure (Acid-catalyzed):
-
Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene ketone in a suitable solvent.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with a base.
-
Extract the product and purify by recrystallization or chromatography.
-
4. Pfitzinger Reaction
This reaction produces quinoline-4-carboxylic acids from isatin and a carbonyl compound.
-
Materials: Isatin, a carbonyl compound with an α-methylene group, and a strong base (e.g., potassium hydroxide).
-
Procedure:
-
In a flask, dissolve potassium hydroxide in ethanol to create a 33% (w/v) solution.
-
Add isatin to the stirred KOH solution. The color will change as the isatin ring opens.
-
Add the carbonyl compound dropwise to the mixture.
-
Reflux the reaction mixture for 12-13 hours.
-
After cooling, pour the reaction mixture into ice water and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration and recrystallize.
-
5. Combes Quinoline Synthesis
This method involves the acid-catalyzed condensation of an aniline with a β-diketone.
-
Materials: Aniline, a β-diketone (e.g., acetylacetone), and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
Mix the aniline and the β-diketone.
-
Slowly add the acid catalyst while cooling the mixture.
-
Heat the reaction mixture to induce cyclization.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base to precipitate the product.
-
Collect and purify the resulting quinoline derivative.
-
Caption: A generalized workflow for the synthesis of quinoline derivatives.
Therapeutic Applications and Mechanisms of Action
Quinoline-based compounds have demonstrated a broad spectrum of biological activities, leading to their use in treating a wide range of diseases.
Antimalarial Activity
The quinoline antimalarials, including quinine, chloroquine, and mefloquine, are thought to act by disrupting the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is believed to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic heme, which ultimately kills the parasite.
Caption: Mechanism of action of chloroquine in the malaria parasite.
Anticancer Activity
Numerous quinoline derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer cells.
Targeting Receptor Tyrosine Kinases (RTKs):
Several quinoline-based drugs are potent inhibitors of RTKs such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). These receptors play crucial roles in cell proliferation, survival, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, quinoline inhibitors prevent their activation and downstream signaling.
Caption: Inhibition of key cancer signaling pathways by quinoline derivatives.
Antibacterial Activity
The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Quantitative Biological Data
The therapeutic potential of quinoline derivatives is underscored by their potent activity in a variety of biological assays. The following tables summarize key quantitative data for representative compounds.
Table 1: In Vitro Anticancer Activity of Quinoline-based c-Met Inhibitors
| Compound | c-Met Kinase IC50 (nM) | Cancer Cell Line | GI50 (nM) |
| Cabozantinib | 1.3 | U87-MG (Glioblastoma) | 10 |
| Foretinib | 1.4 | NCI-H441 (Lung) | 5 |
| Tivantinib | 356 | HT-29 (Colon) | 2500 |
Data compiled from publicly available sources. GI50 is the concentration for 50% inhibition of cell growth.
Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Antibacterials
| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| Ciprofloxacin | 0.013 - 1 | 0.125 - 8 | 0.15 - >32 |
| Levofloxacin | ≤ 0.06 - 2 | 0.06 - >8.0 | 0.5 - >512 |
| Moxifloxacin | 4 - 8 | 0.064 - 0.5 | 1 - >32 |
| Nalidixic Acid | 0.50 - 64 | 0.25 | 700 |
MIC values can vary depending on the bacterial strain and testing methodology.
Table 3: Antifungal and Antimycobacterial Activity of Quinoline-based Hybrids
| Compound | Cryptococcus neoformans MIC (μg/mL) | Mycobacterium tuberculosis H37Rv MIC (μg/mL) |
| Hybrid 7b | >62.5 | 10 |
| Hybrid 7c | 15.6 | >20 |
| Hybrid 7d | 15.6 | >20 |
Conclusion
From its humble origins in coal tar, the quinoline scaffold has evolved into a mainstay of modern medicinal chemistry. Its rich history, coupled with the development of robust synthetic methodologies, has enabled the creation of a diverse array of life-saving drugs. The continued exploration of the quinoline nucleus, driven by a deeper understanding of its interactions with biological targets, promises to yield new and improved therapies for a multitude of diseases. This guide has provided a comprehensive overview of this remarkable journey, offering valuable insights and practical protocols for the researchers and scientists who will shape the future of quinoline-based drug discovery.
An In-depth Technical Guide to 2-Hydroxyquinolin-8-yl acetate
CAS Number: 15450-72-3
This technical guide provides a comprehensive overview of 2-Hydroxyquinolin-8-yl acetate, a molecule of interest to researchers and drug development professionals. The document details its chemical properties, potential suppliers, synthesis methodologies, and biological activities, with a focus on the broader class of 8-hydroxyquinoline derivatives to which it belongs.
Chemical and Physical Properties
This compound, also known by its tautomeric name 2-oxo-1,2-dihydroquinolin-8-yl acetate, is a derivative of 8-hydroxyquinoline.[1] Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 15450-72-3 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | (2-oxo-1H-quinolin-8-yl) acetate |
| Synonyms | This compound, Acetic acid 2-oxo-1,2-dihydro-quinolin-8-yl ester |
Potential Suppliers
This chemical can be sourced from various suppliers specializing in research chemicals. Notable suppliers include:
-
Sigma-Aldrich: Offers 2-Oxo-1,2-dihydroquinolin-8-yl acetate.
-
BLDpharm: Lists 2-Oxo-1,2-dihydroquinolin-8-yl acetate.[2]
-
Finetech Chemical: Provides ACETIC ACID 2-OXO-1,2-DIHYDRO-QUINOLIN-8-YL ESTER.[3]
-
Zhejiang Jiuzhou Chem Co., Ltd: Supplies (2-oxo-1H-quinolin-8-yl) acetate.[4]
Synthesis and Experimental Protocols
General Experimental Protocol for O-Acylation:
A general procedure for the O-acylation of a similar compound, 2-amino-8-quinolinol, can be adapted.[5] This involves the reaction of the parent quinolinol with a suitable acylating agent in the presence of a coupling agent and a base.
-
Materials: 8-hydroxyquinolin-2(1H)-one, acetic anhydride (or acetyl chloride), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a catalyst like 4-Dimethylaminopyridine (DMAP), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 8-hydroxyquinolin-2(1H)-one and the carboxylic acid (acetic acid, or use acetic anhydride directly) in anhydrous THF.
-
Add EDCI, DMAP, and DIPEA to the solution under an inert atmosphere (e.g., nitrogen) and cool in an ice bath.
-
Allow the reaction to stir for a specified time at room temperature while monitoring its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired this compound.
-
A "one-pot" protocol for synthesizing 8-acylated 2-quinolinones via palladium-catalyzed regioselective acylation of quinoline N-oxides has also been reported and may be adaptable.[6]
Biological Activity and Potential Applications
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[7][8] The biological potential of this compound can be inferred from the activities of this broader class.
Anticancer Activity
Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells.
Quantitative Data on Related 8-Hydroxyquinoline Derivatives:
| Compound Class | Cell Line(s) | Activity (IC₅₀/CC₅₀) | Reference |
| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 (DENV2) | IC₅₀: 3.03 µM, CC₅₀: 16.06 µM | [7] |
| 8-hydroxyquinoline glycoconjugates | HCT 116, MCF-7 | IC₅₀ values ranging from 31.8 µM to 71.3 µM | [9] |
| 5-carboxy-8-hydroxyquinoline | JMJD2A (Histone Demethylase) | Cellular IC₅₀: 86.5 µM | [10] |
Enzyme Inhibition
The 8-hydroxyquinoline scaffold has been identified as a potent inhibitor of various enzymes, highlighting its potential for therapeutic intervention in a range of diseases.
-
Histone Demethylase Inhibition: 8-Hydroxyquinolines have been shown to inhibit JmjC-domain histone demethylases by binding to the active site Fe(II).[10]
-
Catechol O-Methyltransferase (COMT) Inhibition: This class of compounds has been identified as potent inhibitors of COMT, an enzyme involved in the metabolism of catecholamines.[11]
-
Cystathionine Beta Synthase (CBS) Inhibition: Certain 8-hydroxyquinoline derivatives have been found to decrease the activity of CBS, an enzyme implicated in several human disorders.[2][3]
Signaling Pathway Involvement
The biological effects of 8-hydroxyquinoline derivatives are often mediated through their interaction with specific signaling pathways. While a definitive pathway for this compound has not been elucidated, studies on related compounds suggest potential mechanisms.
Calpain-Calpastatin Signaling Pathway:
8-Hydroxyquinoline and its derivatives have been shown to ameliorate high glucose-induced toxicity in neuronal cells by attenuating the increased expression of calpain. This suggests an interaction with the calpain-calpastatin signaling pathway, which is involved in neuronal cell death.
Caption: Proposed mechanism of 8-hydroxyquinoline derivatives in the calpain-calpastatin pathway.
This diagram illustrates how high glucose levels can lead to increased intracellular calcium, activating calpain and subsequently causing neuronal cell death. 8-Hydroxyquinoline derivatives, along with the endogenous inhibitor calpastatin, can inhibit calpain activation, thus offering a potential neuroprotective effect.
Experimental Workflow for Biological Activity Screening
The following workflow outlines a general approach for screening the biological activity of this compound, focusing on its potential anticancer and enzyme inhibitory properties.
Caption: A general workflow for the biological evaluation of this compound.
This workflow begins with the synthesis and purification of the compound, followed by initial in vitro screening to determine its cytotoxicity and enzyme inhibitory potential. Promising results would then lead to more in-depth studies to elucidate the underlying mechanism of action.
References
- 1. 2-Oxo-1,2-dihydroquinolin-8-yl acetate | C11H9NO3 | CID 268240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]
- 6. "One-Pot" Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Hydroxyquinolin-8-yl acetate (8-Acetoxyquinoline) in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinolin-8-yl acetate, more commonly known as 8-acetoxyquinoline, is a versatile fluorogenic probe with significant applications in cellular and molecular biology. As an acetylated ester of 8-hydroxyquinoline (8-HQ), it functions as a pro-fluorophore, exhibiting minimal intrinsic fluorescence. This "off" state allows for high-contrast imaging upon activation. The primary mechanism of activation is the enzymatic cleavage of the acetate group by intracellular esterases, which releases the highly fluorescent 8-hydroxyquinoline. This process forms the basis of its use as a sensitive indicator of esterase activity, a key marker for cell viability and metabolic state.
Furthermore, the liberated 8-hydroxyquinoline is a well-established metal ion chelator.[1] Its fluorescence properties are significantly modulated upon binding to various metal ions, particularly zinc (Zn²⁺). This dual-functionality makes 8-acetoxyquinoline a powerful tool for investigating distinct cellular processes: initially reporting on enzymatic activity and subsequently enabling the detection and imaging of intracellular metal ion pools. Its membrane-permeable nature facilitates straightforward loading into live cells for real-time analysis.[2]
Principle of Action
8-Acetoxyquinoline operates on a two-stage principle. Initially, the non-fluorescent or weakly fluorescent 8-acetoxyquinoline passively diffuses across the cell membrane into the cytoplasm. Intracellular esterases then hydrolyze the ester bond, releasing acetic acid and the fluorescent compound 8-hydroxyquinoline. This enzymatic activation leads to a significant increase in fluorescence, signaling the presence of active esterases. Subsequently, the liberated 8-hydroxyquinoline can chelate with intracellular metal ions, leading to further changes in its fluorescence profile, which can be harnessed for the detection of these ions.
Quantitative Data
The photophysical properties of 8-acetoxyquinoline and its active form, 8-hydroxyquinoline, are summarized below. It is important to note that the spectral characteristics of 8-hydroxyquinoline are highly dependent on its local environment, including solvent polarity and the presence of metal ions.
| Parameter | 8-Acetoxyquinoline (Pro-fluorophore) | 8-Hydroxyquinoline (Active Fluorophore) | 8-Hydroxyquinoline-Zn²⁺ Complex |
| Excitation Max (λex) | ~315 nm | ~315-320 nm | ~360-380 nm |
| Emission Max (λem) | Weak or negligible | ~500-520 nm (solvent dependent) | ~500-550 nm |
| Quantum Yield (Φf) | Low/Negligible | Variable, solvent dependent (e.g., low in acetonitrile) | Significantly enhanced upon binding |
| Molar Extinction Coefficient (ε) | Data not readily available | ~2,500-3,000 M⁻¹cm⁻¹ at ~315 nm | Data not readily available |
| Solubility | Soluble in DMSO, Ethanol | Soluble in various organic solvents and aqueous buffers | Dependent on the specific complex formed |
Experimental Protocols
Protocol 1: Detection of Intracellular Esterase Activity
This protocol outlines the use of 8-acetoxyquinoline to qualitatively or quantitatively assess esterase activity in live cells, which can serve as an indicator of cell viability.
Materials:
-
8-acetoxyquinoline
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for ~360 nm excitation and ~510 nm emission)
-
Positive control (healthy, metabolically active cells)
-
Negative control (cells treated with an esterase inhibitor or heat-killed cells)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of 8-acetoxyquinoline in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells to a confluency of 60-80% on a suitable imaging vessel.
-
Ensure cells are healthy and in the logarithmic growth phase.
-
-
Staining Protocol:
-
On the day of the experiment, thaw a stock solution aliquot and dilute it in serum-free culture medium or a suitable buffer (e.g., PBS or HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal and minimize cytotoxicity.
-
Aspirate the culture medium from the cells and wash twice with warm PBS or HBSS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Aspirate the staining solution and wash the cells three times with warm PBS or HBSS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Image the cells immediately using a fluorescence microscope.
-
Use an excitation wavelength around 360 nm and collect the emission signal around 510 nm. Adjust the acquisition settings to minimize phototoxicity and photobleaching.
-
Live, healthy cells with active esterases will exhibit bright green fluorescence, while dead or unhealthy cells will show significantly lower or no fluorescence.
-
Protocol 2: Imaging of Intracellular Labile Zinc
This protocol is a continuation of Protocol 1, leveraging the released 8-hydroxyquinoline to detect intracellular labile zinc.
Materials:
-
All materials from Protocol 1
-
A zinc chelator (e.g., TPEN) for negative controls
-
A zinc ionophore (e.g., pyrithione) and a zinc salt (e.g., ZnCl₂) for positive controls
Procedure:
-
Perform Steps 1-3 of Protocol 1 to load the cells with 8-acetoxyquinoline and allow for its conversion to 8-hydroxyquinoline.
-
Fluorescence Microscopy for Zinc Imaging:
-
Image the cells using an excitation wavelength of approximately 365 nm and collect the emission signal around 520 nm.
-
The intensity of the fluorescence will be proportional to the concentration of the 8-hydroxyquinoline-Zn²⁺ complex.
-
For validation, treat a parallel set of stained cells with a membrane-permeable zinc chelator like TPEN (1-5 µM for 10-20 minutes) to quench the zinc-specific fluorescence.
-
To confirm the probe's responsiveness, another set of cells can be co-loaded with a zinc ionophore and a low concentration of exogenous zinc to increase the intracellular zinc concentration and observe the corresponding increase in fluorescence.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
It is crucial to evaluate the potential cytotoxicity of 8-acetoxyquinoline at the desired working concentrations in your specific cell line. The MTT assay is a standard method for this purpose.
Materials:
-
Cultured cells of interest
-
8-acetoxyquinoline
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of 8-acetoxyquinoline in the culture medium and treat the cells for a period that reflects the duration of your imaging experiments (e.g., 1-4 hours). Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A dose-response curve can be generated to determine the concentration at which 8-acetoxyquinoline exhibits significant cytotoxicity.
Visualizations
Caption: Workflow for esterase-activated fluorescence of 8-acetoxyquinoline.
Caption: Workflow for Zn²⁺ sensing using the product of 8-acetoxyquinoline hydrolysis.
Caption: Workflow for the MTT cytotoxicity assay.
References
Application Notes: 2-Hydroxyquinolin-8-yl Acetate as a Fluorogenic Chemodosimeter for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of metal ions is crucial in various fields, including environmental monitoring, biological research, and pharmaceutical development. 8-Hydroxyquinoline (8-HQ) is a well-established fluorophore that exhibits a significant increase in fluorescence intensity upon chelation with a wide range of metal ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). However, for creating "turn-on" fluorescent probes that are activated by a specific trigger, derivatives of 8-HQ are often employed.
This document describes the application of 2-Hydroxyquinolin-8-yl acetate, more commonly referred to as 8-acetoxyquinoline, as a fluorogenic pro-probe or chemodosimeter. In its native state, the acetate group at the 8-position quenches the fluorescence of the quinoline core. The probe is designed to be activated via hydrolysis of the ester bond, which can be catalyzed by enzymes such as esterases or potentially promoted by specific metal ions like palladium. Upon hydrolysis, the highly fluorescent 8-hydroxyquinoline is released, which can then chelate with target metal ions present in the solution, leading to a significant and detectable "turn-on" fluorescent signal. This two-stage activation and detection mechanism provides a versatile platform for developing highly specific and sensitive assays.
Principle of Detection
The sensing mechanism is a two-step process involving enzymatic (or chemically-induced) activation followed by metal ion detection:
-
Activation (De-acetylation): The non-fluorescent 8-acetoxyquinoline is hydrolyzed by an esterase enzyme (or a specific chemical trigger) to remove the acetyl group.
-
Detection (Chelation): The resulting product, the highly fluorescent 8-hydroxyquinoline (8-HQ), binds to a target metal ion (e.g., Zn²⁺, Al³⁺). This chelation event inhibits non-radiative decay pathways (like Excited-State Intramolecular Proton Transfer - ESIPT) and enhances the fluorescence emission.[1]
This cascade reaction allows for the sensitive detection of either the hydrolyzing agent (the enzyme) or the target metal ion.
Signaling Pathway
The diagram below illustrates the activation and detection cascade of 8-acetoxyquinoline.
Caption: Reaction-based sensing mechanism of 8-acetoxyquinoline.
Quantitative Data Summary
The performance of the active probe, 8-hydroxyquinoline (8-HQ), and its derivatives with various metal ions has been documented. The following tables summarize key performance metrics from the literature. These values can be considered as a benchmark for the expected performance of the released 8-HQ after the hydrolysis of 8-acetoxyquinoline.
Table 1: Performance of 8-Hydroxyquinoline-Based Probes for Divalent Metal Ions
| Probe Name/Derivative | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) | Solvent System |
| 8-Hydroxyquinoline | Zn²⁺ | 5 x 10⁻⁵ M | Not Reported | Aqueous Solution |
| QP2 | Zn²⁺ | Not Reported | 5.1 x 10⁻⁴ M⁻¹ | DMSO/H₂O |
| 5Cl8HQ | Fe²⁺ | 0.04 ± 0.10 ppm | Not Reported | Aqueous Solution |
| DBTBH | Pb²⁺ | 4.49 x 10⁻⁸ M | Not Reported | THF/Tris-HCl buffer |
Table 2: Performance of 8-Hydroxyquinoline-Based Probes for Trivalent Metal Ions
| Probe Name/Derivative | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) | Solvent System |
| 8-Hydroxyquinoline | Al³⁺ | ~1 x 10⁻⁸ M | Not Reported | Soil Extracts |
| 8-HQ-carbaldehyde Schiff-base | Al³⁺ | <10⁻⁷ M | Not Reported | Weak Acid Aqueous Medium |
| RhBQ | Cr³⁺ | 2.12 x 10⁻⁸ M | Not Reported | ACN/H₂O |
Experimental Protocols
Protocol 1: Synthesis of 8-Acetoxyquinoline
This protocol describes a general method for the synthesis of 8-acetoxyquinoline from 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent like dichloromethane in a round-bottom flask.
-
Addition of Base: Add a base, such as pyridine, to the solution. This will act as a catalyst and acid scavenger.
-
Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 8-acetoxyquinoline.
Protocol 2: General Fluorometric Assay for Esterase Activity
This protocol provides a general framework for detecting esterase activity using 8-acetoxyquinoline and a secondary metal ion (e.g., Zn²⁺) for signal enhancement.
Materials and Instruments:
-
Stock solution of 8-acetoxyquinoline (e.g., 1 mM in DMSO or ethanol).
-
Stock solution of a metal salt (e.g., ZnCl₂, 10 mM in water).
-
Esterase enzyme solution (e.g., Porcine Liver Esterase).
-
Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4).
-
96-well black plates.
-
Spectrofluorometer or plate reader.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of 8-acetoxyquinoline (e.g., 10 µM) in the assay buffer.
-
Prepare a working solution of the metal salt (e.g., 20 µM) in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the 8-acetoxyquinoline working solution to each well.
-
Add the metal salt working solution to each well.
-
Initiate the reaction by adding the esterase enzyme solution to the sample wells. For control wells, add an equivalent volume of buffer.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes). The optimal incubation time should be determined experimentally.
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the excitation and emission wavelengths of the 8-HQ-metal complex (e.g., for 8-HQ-Zn²⁺, λ_ex ≈ 365 nm, λ_em ≈ 510 nm).
-
Measure the fluorescence intensity in each well.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity against the enzyme concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) based on the standard deviation of the blank and the slope of the calibration curve.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for using 8-acetoxyquinoline as a fluorogenic probe.
Caption: General workflow for metal ion detection using 8-acetoxyquinoline.
References
Synthesis of 2-Hydroxyquinolin-8-yl Acetate: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. They exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. 2-Hydroxyquinolin-8-yl acetate is a functionalized quinoline with potential applications in medicinal chemistry and materials science. This protocol outlines a reliable method for its synthesis in a laboratory setting.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Synthesis of 2,8-dihydroxyquinoline: This precursor is synthesized from 8-hydroxyquinoline.
-
Selective Acetylation: The 8-hydroxyl group of 2,8-dihydroxyquinoline is selectively acetylated to yield the final product.
Experimental Protocols
Part 1: Synthesis of 2,8-dihydroxyquinoline (8-hydroxy-2-quinolone)
This procedure is adapted from the synthesis of the isomeric 8-acetoxy-2-hydroxyquinoline, where 8-hydroxyquinoline-N-oxide is a key intermediate that rearranges.
Materials:
-
8-Hydroxyquinoline
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30%)
-
Acetic Anhydride
-
Sodium Bicarbonate (Saturated Solution)
-
Deionized Water
-
Ethanol
Procedure:
-
Step 1a: Synthesis of 8-Hydroxyquinoline-N-oxide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30%, 1.1 equivalents) to the solution while maintaining the temperature below 60°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The precipitated product, 8-hydroxyquinoline-N-oxide, is collected by vacuum filtration, washed with cold deionized water, and dried.
-
-
Step 1b: Rearrangement to 2,8-dihydroxyquinoline
-
Suspend the dried 8-hydroxyquinoline-N-oxide (1 equivalent) in acetic anhydride (10 equivalents).
-
Heat the mixture to reflux (approximately 140°C) for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into a beaker of ice water and stir until the excess acetic anhydride has hydrolyzed.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude solid from ethanol to obtain pure 2,8-dihydroxyquinoline.
-
Part 2: Selective O-Acetylation to this compound
This protocol is based on the principles of chemoselective acylation of 8-hydroxyquinolines. The tautomeric nature of the 2-hydroxyquinoline to the 2-quinolone (an amide) makes the 8-hydroxyl group more nucleophilic and susceptible to esterification under these conditions.
Materials:
-
2,8-dihydroxyquinoline
-
Anhydrous Dichloromethane (DCM)
-
Acetic Anhydride or Acetyl Chloride
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,8-dihydroxyquinoline (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.5 equivalents) or pyridine as a base and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Summary of Expected Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Melting Point (°C) |
| 2,8-dihydroxyquinoline | C₉H₇NO₂ | 161.16 | 75-85 | ~270 |
| This compound | C₁₁H₉NO₃ | 203.19 | 80-90 | Not Reported |
Note: Yields are estimates based on related reactions and may vary. The melting point for the final product is not available in the literature and should be determined experimentally.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Pathway
Caption: Proposed mechanism for the selective O-acetylation of 2,8-dihydroxyquinoline.
Applications of 2-Hydroxyquinolin-8-yl Acetate in Antimicrobial Studies: An Overview Based on Structurally Related 8-Hydroxyquinoline Analogs
Introduction
2-Hydroxyquinolin-8-yl acetate belongs to the versatile class of 8-hydroxyquinoline (8-HQ) derivatives, a scaffold renowned for its wide range of biological activities, including potent antimicrobial, antifungal, and anticancer effects. The core 8-HQ structure, a bicyclic system composed of a pyridine ring fused to a phenol ring with a hydroxyl group at position 8, is a privileged pharmacophore in medicinal chemistry. Its biological activity is often attributed to its ability to chelate metal ions, which are essential for the function of many microbial enzymes. While direct studies on the antimicrobial properties of this compound are not extensively available in the public domain, a wealth of research on closely related 8-hydroxyquinoline derivatives provides significant insights into its potential applications and mechanisms of action. This document summarizes the antimicrobial data from studies on these analogous compounds, offering detailed application notes and experimental protocols relevant to researchers, scientists, and drug development professionals.
Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
The antimicrobial efficacy of 8-hydroxyquinoline and its derivatives has been demonstrated against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The data presented below is a compilation from multiple studies on various 8-HQ derivatives and should be considered as indicative of the potential of the 8-HQ scaffold.
Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis | 4 - 16 | - | [1] |
| Staphylococcus aureus | 4 - 16 | - | [1] | |
| Enterococcus faecalis | 4 - 16 | - | [1] | |
| Enterococcus faecium | 4 - 16 | - | [1] | |
| 8-HQ-Ciprofloxacin Hybrid | Staphylococcus aureus | 0.0625 | - | [1] |
| 5-chloro-13-phenethyl-13,14-dihydro-2H-[1][2]oxazino[5,6-h] quinoline | Drug-susceptible & resistant G- bacteria | 8 - 64 | - | [3] |
| Quinolone coupled hybrid 5d | G+ and G- strains | 0.125 - 8 | - | [3] |
| PH176 | Methicillin-resistant S. aureus (MRSA) | MIC50: 16, MIC90: 32 | - | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 µM | - | [5][6] |
| M. smegmatis | 1.56 µM | - | [5][6] | |
| Methicillin-sensitive S. aureus (MSSA) | 2.2 µM | - | [5][6] | |
| Methicillin-resistant S. aureus (MRSA) | 1.1 µM | - | [5][6] | |
| 8-O-prenyl derivative (QD-12) | M. smegmatis | 12.5 µM | - | [5][6] |
| (8-hydroxyquinolin-5-yl) methylbenzoate derivative with Chlorine | Vibrio parahaemolyticus | 10⁻⁶ mg/mL | - | [7] |
| Staphylococcus aureus | 10⁻⁶ mg/mL | - | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The presented data is for various derivatives and not for this compound itself.
Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| PH265 | Candida spp. | 0.5 - 1 | [8] |
| PH276 | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 8 | [8] |
| Umbelliferone-8-hydroxyquinoline (n=4) | A. alternata, A. solani, B. cinerea, F. oxysporum | EC50: 10.6 | [1] |
| Triazole-8-hydroxyquinoline derivatives | Candida glabrata, C. parapsilosis, C. albicans, C. krusei | 31.25 - 1000 | [1] |
Note: EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives a response halfway between the baseline and maximum. The presented data is for various derivatives and not for this compound itself.
Experimental Protocols
The following are generalized protocols for key experiments cited in the antimicrobial evaluation of 8-hydroxyquinoline derivatives. These can be adapted for testing the specific compound this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Incubator.
-
Spectrophotometer or plate reader (optional, for quantitative measurement).
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium. The final volume in each well should be 100 µL.
-
Prepare an inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method for Antimicrobial Susceptibility Testing
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test compound.
-
Sterile filter paper disks (6 mm in diameter).
-
Bacterial or fungal strains.
-
Appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Sterile swabs.
-
Incubator.
-
Calipers or a ruler.
Procedure:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an agar plate.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.
-
Place the impregnated disks on the surface of the inoculated agar plate.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) in millimeters.
Visualizations
General Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening compounds for antimicrobial activity.
Caption: A generalized workflow for the in vitro screening of antimicrobial compounds.
Proposed Mechanism of Action for 8-Hydroxyquinoline Derivatives
The primary antimicrobial mechanism of 8-hydroxyquinoline and its derivatives is believed to be their ability to chelate essential metal ions.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxyquinolin-8-yl Acetate as a Pro-Chelating Agent for Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinolin-8-yl acetate, also known as 8-acetoxyquinoline, is a derivative of 8-hydroxyquinoline (8-HQ). While 8-hydroxyquinoline is a well-established and potent chelating agent for a wide range of heavy metal ions, its acetate ester, this compound, serves as a pro-chelator.[1][2] In this pro-drug or pro-chelator form, the chelating ability of the 8-hydroxyquinoline scaffold is masked by the acetate group. Upon hydrolysis, which can occur under specific chemical or enzymatic conditions, the active 8-hydroxyquinoline is released, enabling it to sequester heavy metal ions.[3][4] This mechanism allows for controlled activation and targeted delivery of the chelating agent.
The chelation by 8-hydroxyquinoline occurs through the formation of stable complexes with metal ions, involving the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring.[1][5] This bidentate chelation is effective for a variety of divalent and trivalent metal ions, making 8-hydroxyquinoline and its derivatives valuable tools in analytical chemistry, environmental remediation, and as therapeutic agents for diseases associated with metal ion imbalance.[2][5]
These application notes provide detailed protocols for the synthesis of this compound, its conversion to the active chelator 8-hydroxyquinoline, and the subsequent chelation of heavy metals.
Data Presentation: Chelation of Heavy Metals by 8-Hydroxyquinoline
The efficacy of a chelating agent is quantified by its formation constants (also known as stability constants, K) with metal ions. The higher the formation constant, the more stable the metal-ligand complex. The data presented below pertains to the active chelating agent, 8-hydroxyquinoline.
| Metal Ion | Log K₁ | Log K₂ | Overall Stability (Log β₂) |
| Copper (Cu²⁺) | 12.3 | 11.2 | 23.5 |
| Nickel (Ni²⁺) | 9.8 | 8.8 | 18.6 |
| Cobalt (Co²⁺) | 9.5 | 8.0 | 17.5 |
| Zinc (Zn²⁺) | 8.6 | 7.9 | 16.5 |
| Cadmium (Cd²⁺) | 7.5 | 6.5 | 14.0 |
| Lead (Pb²⁺) | 8.9 | 6.7 | 15.6 |
| Iron (Fe³⁺) | 12.3 | 11.5 | 23.8 |
Note: The data are compiled from various sources and represent typical values. Experimental conditions such as pH, temperature, and ionic strength can influence these values. K₁ and K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively. β₂ is the overall stability constant for the 1:2 complex.
Experimental Protocols
Protocol 1: Synthesis of this compound (8-Acetoxyquinoline)
This protocol describes the acetylation of 8-hydroxyquinoline to yield this compound.
Materials:
-
8-Hydroxyquinoline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 8-hydroxyquinoline in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add a slight excess of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (typically 1.1 to 1.5 molar equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Hydrolysis of this compound to 8-Hydroxyquinoline
This protocol outlines the deacetylation of this compound to release the active chelator, 8-hydroxyquinoline.
Materials:
-
This compound
-
Hydrochloric acid (or another suitable acid or base)
-
Sodium hydroxide solution (for neutralization)
-
Ethanol or methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid (or a base such as sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the solution with a suitable base (e.g., sodium hydroxide solution). If a base catalyst was used, neutralize with a suitable acid.
-
The resulting solution contains the active 8-hydroxyquinoline, which can be used directly for chelation studies or extracted and purified if required.
Protocol 3: Spectrophotometric Determination of Heavy Metal Chelation
This protocol describes a general method for quantifying the chelation of a heavy metal ion by the in-situ generated 8-hydroxyquinoline using UV-Vis spectrophotometry.[6]
Materials:
-
A solution of 8-hydroxyquinoline (generated from Protocol 2 or from a pure standard) of known concentration.
-
A stock solution of the heavy metal salt (e.g., CuSO₄, NiCl₂, Pb(NO₃)₂) of known concentration.
-
Buffer solutions to maintain a constant pH.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the heavy metal ion and varying concentrations of 8-hydroxyquinoline in a suitable buffer. The choice of buffer will depend on the metal ion being studied to avoid interference.
-
Allow the solutions to equilibrate for a sufficient amount of time for complex formation to complete.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-8-hydroxyquinoline complex. This wavelength should be predetermined by scanning a solution of the complex over a range of wavelengths.
-
A blank solution containing the buffer and the same concentration of the metal ion (without the chelating agent) should be used as a reference.
-
Plot the absorbance as a function of the molar ratio of 8-hydroxyquinoline to the metal ion.
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve. The formation constant can be calculated from the absorbance data using various established methods, such as the mole-ratio method or Job's method of continuous variation.[5]
Visualizations
Caption: Workflow of this compound as a Pro-chelator.
Caption: Chelation mechanism of 8-Hydroxyquinoline with a metal ion.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. phytojournal.com [phytojournal.com]
Application Notes and Protocols for the Analytical Detection of 2-Hydroxyquinolin-8-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinolin-8-yl acetate is a derivative of 8-hydroxyquinoline (8-HQ), a versatile bicyclic compound known for its metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. As an acetylated form of a biologically active scaffold, the detection and quantification of this compound are crucial in various stages of drug development, from synthesis and formulation to metabolic studies. This document provides detailed application notes and protocols for the analytical detection of this compound using modern analytical techniques. The methodologies described are based on established methods for the analysis of 8-hydroxyquinoline and its derivatives and can be adapted for the specific quantification of the acetate form.
Analytical Techniques
A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity for the separation and quantification of the analyte in complex mixtures.
-
Spectroscopy (UV-Vis, Fluorescence, NMR, IR): Provides structural confirmation and quantitative information based on the molecule's interaction with electromagnetic radiation.
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative and semi-quantitative analysis.
-
Electrochemical Methods: Offer high sensitivity for the detection of electroactive species like the 8-hydroxyquinoline moiety.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound in a sample.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common starting point is a gradient of Acetonitrile and water with 0.1% formic acid. For example, a gradient from 20% to 80% Acetonitrile over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a DAD scan.
-
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These values are illustrative and should be determined experimentally for a specific HPLC method and instrument.
HPLC Experimental Workflow
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-Hydroxyquinolin-8-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel compounds derived from 2-hydroxyquinolin-8-yl acetate. This document outlines the synthetic pathways, detailed experimental protocols, and potential biological activities of the resulting compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. Derivatives of hydroxyquinolines, in particular, have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound serves as a versatile starting material for the synthesis of novel substituted quinolones. Through reactions such as the Fries rearrangement, the acetyl group can be strategically relocated on the quinoline core, leading to the formation of acetyl-dihydroxyquinoline derivatives with potential therapeutic applications.
Synthesis of this compound
The synthesis of the target precursor, this compound, is a two-step process commencing with the synthesis of 2,8-dihydroxyquinoline.
Step 1: Synthesis of 2,8-Dihydroxyquinoline
The synthesis of 2,8-dihydroxyquinoline can be achieved via a modified Skraup synthesis from o-aminophenol and malic acid in the presence of a dehydrating agent and an oxidizing agent.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (100 mL), add o-aminophenol (21.8 g, 0.2 mol) in portions, ensuring the temperature does not exceed 50°C.
-
Add malic acid (40.2 g, 0.3 mol) to the mixture.
-
Gently heat the mixture to 120°C.
-
Slowly add boric acid (12.4 g, 0.2 mol) as an oxidizing agent.
-
Continue heating the reaction mixture at 140-150°C for 4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice (500 g).
-
Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield 2,8-dihydroxyquinoline.
Step 2: Selective O-Acetylation of 2,8-Dihydroxyquinoline
Selective O-acetylation of the more acidic phenolic hydroxyl group at the 8-position can be achieved under controlled conditions, taking advantage of the different reactivity of the two hydroxyl groups. The 2-hydroxyquinoline exists predominantly in its 2-quinolone tautomeric form, making the C8-hydroxyl group more susceptible to acylation.
Experimental Protocol:
-
Dissolve 2,8-dihydroxyquinoline (1.61 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.02 g, 10 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound.
Synthesis of Novel Compounds via Fries Rearrangement
The Fries rearrangement of this compound offers a direct route to acetyl-dihydroxyquinoline derivatives. The regioselectivity of the rearrangement (formation of 5-acetyl or 7-acetyl derivatives) can be controlled by the reaction conditions.
Lewis Acid-Catalyzed Fries Rearrangement
The use of a Lewis acid catalyst like aluminum chloride can promote the migration of the acetyl group to either the C5 or C7 position of the quinoline ring. Temperature is a key factor in directing the selectivity.
Experimental Protocol for Fries Rearrangement:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add this compound (2.03 g, 10 mmol).
-
Add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane, 50 mL).
-
Cool the mixture in an ice bath and add anhydrous aluminum chloride (AlCl₃) (2.67 g, 20 mmol) portion-wise with stirring.
-
For the 7-acetyl derivative (para-like product): Keep the reaction temperature low (0-25°C) and stir for 24 hours.
-
For the 5-acetyl derivative (ortho-like product): After the initial addition of AlCl₃, slowly heat the reaction mixture to a higher temperature (e.g., 140-160°C) and maintain for 4-6 hours.[1][2]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 5-acetyl and 7-acetyl isomers.
Photo-Fries Rearrangement
As an alternative to Lewis acid catalysis, the photo-Fries rearrangement can be employed, which proceeds via a free-radical mechanism. This method often offers different selectivity and can be performed under milder conditions.
Experimental Protocol for Photo-Fries Rearrangement:
-
Dissolve this compound (1.0 g, 4.9 mmol) in a suitable solvent (e.g., acetonitrile or ethanol, 200 mL) in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp (e.g., 254 nm) at room temperature with continuous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the rearranged products.
Logical Workflow for Synthesis
Caption: Synthetic workflow for novel acetyl-dihydroxyquinolines.
Potential Biological Activities and Applications
While specific biological data for 5-acetyl- and 7-acetyl-2,8-dihydroxyquinoline are not extensively reported in the literature, the known pharmacological profiles of structurally related quinoline and quinolone derivatives suggest that these novel compounds are promising candidates for further investigation.
Anticancer Activity
Many quinoline and quinolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases and protein kinases. The presence of both hydroxyl and acetyl groups on the quinoline core of the synthesized compounds may enhance their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Table 1: Cytotoxicity of Structurally Related Quinolone Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline Derivatives | A-549 (Lung Carcinoma) | 5.6 | [3] |
| 8-Hydroxyquinoline Derivatives | HepG2 (Hepatocellular Carcinoma) | 0.69 - 22 | [3] |
| 4-Hydroxyquinolone Analogues | HCT116 (Colon Carcinoma) | 28.5 | [4] |
| 4-Hydroxyquinolone Analogues | A549 (Lung Carcinoma) | 33.4 | [4] |
The data presented in Table 1 for structurally similar compounds suggest that the novel acetyl-dihydroxyquinolines may possess potent anticancer properties. Further screening against a panel of cancer cell lines is warranted to determine their efficacy and selectivity.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives are well-known for their broad-spectrum antimicrobial activity. Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function. The introduction of an acetyl group may modulate the lipophilicity and metal-chelating properties of the dihydroxyquinoline scaffold, potentially leading to enhanced antimicrobial potency.
Table 2: Antimicrobial Activity of Structurally Related 8-Hydroxyquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus | 4-16 | [3] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | E. faecalis | 4-16 | [3] |
| Triazole-8-hydroxyquinoline derivatives | Candida species | 31.25 - 1000 | [3] |
Given the established antimicrobial profile of the 8-hydroxyquinoline core, the synthesized acetyl-dihydroxyquinolines are strong candidates for evaluation as novel antibacterial and antifungal agents.
Signaling Pathways Potentially Targeted by Hydroxyquinoline Derivatives
The anticancer effects of many quinoline derivatives are attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. Molecular docking studies on related compounds suggest potential inhibition of kinases such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2) by binding to their ATP-binding pockets.[4]
Caption: Potential signaling pathways targeted by hydroxyquinoline derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel acetyl-dihydroxyquinoline derivatives through the Fries rearrangement. The detailed protocols provided herein offer a practical guide for the synthesis of these compounds. Based on the biological activities of structurally related quinolones, the synthesized 5-acetyl- and 7-acetyl-2,8-dihydroxyquinolines are promising candidates for further investigation as potential anticancer and antimicrobial agents. The application notes and protocols in this document are intended to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Metal Complexes of 2-Hydroxyquinolin-8-yl Acetate: A Prodrug Approach to Targeted 8-Hydroxyquinoline-Based Therapies
Application Note
Introduction
Metal complexes of 8-hydroxyquinoline (8-HQ) and its derivatives are a significant class of compounds with a broad spectrum of applications, most notably in the fields of medicine as anticancer and antimicrobial agents, as well as in analytical chemistry and materials science. The biological activity of these complexes is intrinsically linked to the ability of the 8-hydroxyquinoline scaffold to chelate metal ions, thereby influencing various cellular processes.
Direct administration of 8-hydroxyquinoline can be associated with non-specific chelation of metal ions in healthy tissues, leading to potential side effects. To address this, a prodrug strategy can be employed, wherein the active 8-HQ molecule is chemically modified to be temporarily inactive and is designed to release the active agent at the target site. 2-Hydroxyquinolin-8-yl acetate is an ester derivative of 8-hydroxyquinoline that can function as such a prodrug. The acetate group masks the hydroxyl group crucial for metal chelation. Upon administration, this ester can be hydrolyzed by cellular esterases, releasing the active 8-hydroxyquinoline, which can then chelate intracellular metal ions and exert its therapeutic effects. This application note will detail the synthesis of this compound, its conversion to 8-hydroxyquinoline, and the subsequent applications of its metal complexes, with a focus on their anticancer properties.
Applications of 8-Hydroxyquinoline Metal Complexes
The metal complexes of 8-hydroxyquinoline, formed in situ from this compound, exhibit a range of valuable applications:
-
Anticancer Agents: This is one of the most extensively studied applications. 8-HQ metal complexes, particularly with copper and iron, have demonstrated significant cytotoxicity against various cancer cell lines.[1][2] The proposed mechanism involves the transport of metal ions into cancer cells, leading to increased oxidative stress through the generation of reactive oxygen species (ROS), DNA damage, and subsequent induction of apoptosis.[3] The higher concentration of metals like copper in tumor tissues may contribute to the selective activity of these compounds.
-
Antimicrobial and Antifungal Agents: 8-HQ and its metal complexes have long been recognized for their potent antimicrobial and antifungal activities.[4][5][6] They can inhibit the growth of a wide range of bacteria and fungi by chelating essential metal ions required for microbial enzyme function.
-
Neuroprotective Agents: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-Hydroxyquinoline derivatives have been investigated for their ability to chelate excess metal ions in the brain, potentially mitigating neurotoxicity.[6]
-
Analytical Chemistry: The ability of 8-hydroxyquinoline to form stable, often colored or fluorescent, complexes with various metal ions makes it a valuable reagent in analytical chemistry for the detection and quantification of metals.[7]
-
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, particularly with aluminum (Alq3), are widely used as emissive and electron-transporting materials in the fabrication of OLEDs due to their excellent fluorescence and stability.[4]
Data Presentation
The following table summarizes the in vitro anticancer activity of 8-hydroxyquinoline and its derivatives when complexed with copper and iron, highlighting their potential as therapeutic agents. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline (Q-1) | MES-SA/Dx5 (human uterine sarcoma) | 2.5 | [2][8] |
| 7-(morpholinomethyl)quinolin-8-ol (Q-2) | MES-SA/Dx5 | 3.3 | [2] |
| 7-(piperidin-1-ylmethyl)quinolin-8-ol (Q-3) | MES-SA/Dx5 | 1.1 | [2] |
| 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) | MES-SA/Dx5 | 0.2 | [2][8] |
| Copper(II) complex of an 8-hydroxyquinoline thiosemicarbazone derivative | Various cancer cells | < 1 | [3] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (hepatocellular carcinoma) | 6.25 ± 0.034 µg/mL | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of 8-hydroxyquinoline to produce this compound.
Materials:
-
8-Hydroxyquinoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Hydrolysis of this compound to 8-Hydroxyquinoline
This protocol outlines the hydrolysis of the acetate ester to release the active 8-hydroxyquinoline. This process mimics the enzymatic hydrolysis that would occur in a biological system.
Materials:
-
This compound
-
Methanol
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add 1 M sodium hydroxide solution to the flask and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until all the starting material has been consumed.
-
Neutralize the reaction mixture by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution containing 8-hydroxyquinoline can be used for the subsequent formation of metal complexes, or the 8-hydroxyquinoline can be extracted with an organic solvent like ethyl acetate.
Protocol 3: Synthesis of a Metal Complex of 8-Hydroxyquinoline
This protocol describes a general method for the synthesis of a metal(II) complex of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline (from Protocol 2 or commercial source)
-
A metal(II) salt (e.g., copper(II) acetate, zinc(II) chloride)
-
Ethanol or methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 8-hydroxyquinoline (2 equivalents) in ethanol in a round-bottom flask, heating gently if necessary.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the 8-hydroxyquinoline solution with constant stirring.
-
A precipitate of the metal complex should form. The color of the precipitate will depend on the metal used.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complexation.
-
Collect the precipitated complex by filtration.
-
Wash the complex with cold ethanol to remove any unreacted starting materials.
-
Dry the complex under vacuum. The resulting metal complex can be characterized by techniques such as FTIR and UV-Vis spectroscopy.[4][5]
Protocol 4: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10][11][12][13]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Metal complex of 8-hydroxyquinoline (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline metal complex from the stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value can be determined by plotting the cell viability against the logarithm of the compound concentration.
Visualizations
Caption: Experimental workflow from prodrug synthesis to cytotoxicity evaluation.
Caption: Proposed mechanism of action for the anticancer activity of this compound.
References
- 1. Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT03088J [pubs.rsc.org]
- 2. Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for 2-Hydroxyquinolin-8-yl Acetate in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, present a significant and growing challenge to global health. A common feature in the pathology of these conditions is the dysregulation of metal ion homeostasis, oxidative stress, and the aggregation of misfolded proteins. The 8-hydroxyquinoline (8HQ) scaffold has emerged as a promising pharmacophore in the development of therapeutic agents for these diseases due to its potent metal-chelating and antioxidant properties.[1][2][3] This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-Hydroxyquinolin-8-yl acetate, in the context of neurodegenerative disease research.
While direct studies on this compound are limited in the current literature, its structure suggests it would function as a pro-drug, releasing the active 8-hydroxyquinoline moiety upon hydrolysis of the acetate group. The 8-hydroxyquinoline core is a well-established metal ion chelator with demonstrated neuroprotective effects.[1][3][4] The acetylation at the 8-position could potentially enhance its lipophilicity and ability to cross the blood-brain barrier.[5]
These notes are intended to guide researchers in the synthesis, characterization, and evaluation of this compound as a potential therapeutic agent for neurodegenerative disorders. The protocols provided are based on established methodologies for evaluating 8-hydroxyquinoline derivatives.
Synthesis of this compound
A plausible synthetic route to this compound involves the acetylation of 2,8-dihydroxyquinoline. This can be achieved through standard esterification procedures.
Protocol 1: Synthesis of this compound
-
Starting Material: 2,8-dihydroxyquinoline.
-
Reagents: Acetic anhydride, pyridine (as a catalyst and solvent), and a suitable organic solvent like dichloromethane (DCM).
-
Procedure: a. Dissolve 2,8-dihydroxyquinoline in a mixture of pyridine and DCM. b. Cool the solution in an ice bath. c. Add acetic anhydride dropwise to the cooled solution while stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress using thin-layer chromatography (TLC). f. Upon completion, quench the reaction with water. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a wash with brine. i. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action in Neurodegenerative Diseases
The therapeutic potential of 8-hydroxyquinoline derivatives in neurodegenerative diseases is attributed to their multi-target activity.[6] The primary mechanisms of action are believed to be:
-
Metal Ion Chelation: 8-hydroxyquinoline is a potent chelator of divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1][3] These metals are implicated in the aggregation of amyloid-beta (Aβ) plaques in Alzheimer's disease and the generation of reactive oxygen species (ROS) through Fenton-like reactions.[4][6] By chelating these metal ions, 8-hydroxyquinoline derivatives can prevent Aβ aggregation and reduce oxidative stress.[6]
-
Antioxidant Activity: The phenolic hydroxyl group of 8-hydroxyquinoline can act as a radical scavenger, directly neutralizing harmful ROS. This antioxidant property helps to protect neuronal cells from oxidative damage, a key pathological feature of neurodegenerative diseases.[1][5]
-
Inhibition of Protein Aggregation: By modulating metal ion concentrations, 8-hydroxyquinoline derivatives can inhibit the self-aggregation of proteins like Aβ.[6]
The proposed mechanism for this compound involves its hydrolysis to 2,8-dihydroxyquinoline, which can then exert these neuroprotective effects.
Diagram of Proposed Mechanism of Action
Caption: Proposed bioactivation and neuroprotective mechanism of this compound.
Quantitative Data of Related 8-Hydroxyquinoline Derivatives
Due to the lack of specific data for this compound, the following table summarizes the biological activities of other relevant 8-hydroxyquinoline derivatives in neurodegenerative disease models. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
| Compound | Target/Assay | IC₅₀/EC₅₀ | Reference |
| Clioquinol | Aβ Aggregation (Cu²⁺ induced) | ~5 µM | [6] |
| PBT2 | Aβ Aggregation (self-induced) | ~1.5 µM | [6] |
| Compound 19 (Quinolylnitrone) | human Butyrylcholinesterase (hBChE) | 1.06 ± 0.31 nM | [7] |
| Compound 19 (Quinolylnitrone) | human Monoamine Oxidase B (hMAO-B) | 4.46 ± 0.18 µM | [7] |
| Various 8-HQ derivatives | AChE and BuChE Inhibition | 8.80 to 26.50 µM | [8] |
| 8-HQ derivatives | Cytotoxicity (SH-SY5Y cells) | > 10 µM (for some) | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective potential of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the compound on a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.[9]
-
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the old media with media containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxyquinoline Derivatives as Potential Anticancer Agents: Application Notes and Protocols
Disclaimer: To date, specific research on the anticancer properties of 2-Hydroxyquinolin-8-yl acetate is not available in the public domain. The following application notes and protocols are based on the broader class of 8-hydroxyquinoline (8-HQ) derivatives, which have demonstrated significant potential as anticancer agents. These guidelines are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this class of compounds.
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] Their planar structure and ability to chelate metal ions are key features contributing to their biological effects.[2][3] Numerous studies have highlighted the potential of 8-HQ derivatives as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][3][4] These mechanisms often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3] This document provides a summary of the reported anticancer activities of selected 8-HQ derivatives, along with detailed protocols for their in vitro and in vivo evaluation.
Data Presentation: Anticancer Activity of 8-Hydroxyquinoline Derivatives
The following tables summarize the in vitro cytotoxicity of various 8-hydroxyquinoline derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50) of 8-Hydroxyquinoline Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5 - 25 | [4][5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | 12.5 - 25 | [4][5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hs578t (Breast) | 12.5 - 25 | [4][5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | SaoS2 (Osteosarcoma) | 12.5 - 25 | [4][5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5 - 25 | [4] |
| 8-Hydroxy-2-quinolinecarbaldehyde | SKHep1 (Liver) | 12.5 - 25 | [4][5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 ± 0.034 | [4][5] |
| [Pt(QCl)Cl₂]·CH₃OH (YLN1) | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [6] |
| [Pt(QBr)Cl₂]·CH₃OH (YLN2) | MDA-MB-231 (Breast) | 7.09 ± 0.24 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of 1,4-Naphthoquinone-8-hydroxyquinoline Hybrids
| Compound | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Doxorubicin-resistant Colon) | Reference |
| 2-((8-hydroxyquinolin-5-yl)amino)naphthalene-1,4-dione | 0.98 ± 0.05 | 1.23 ± 0.08 | 0.87 ± 0.04 | 0.76 ± 0.03 | [7] |
| 2-((2-methyl-8-hydroxyquinolin-5-yl)amino)naphthalene-1,4-dione | 0.76 ± 0.04 | 0.98 ± 0.06 | 0.65 ± 0.03 | 0.54 ± 0.02 | [7] |
| 2-((8-hydroxy-2-(morpholin-4-yl)quinolin-5-yl)amino)naphthalene-1,4-dione | 1.12 ± 0.07 | 1.45 ± 0.09 | 1.03 ± 0.06 | 0.91 ± 0.05 | [7] |
| β-lapachone (Control) | 0.45 ± 0.02 | 0.87 ± 0.04 | 0.32 ± 0.01 | 0.28 ± 0.01 | [7] |
| Cisplatin (Control) | 2.15 ± 0.11 | 3.45 ± 0.17 | 1.87 ± 0.09 | 2.54 ± 0.13 | [7] |
Experimental Protocols
Synthesis of 8-Hydroxyquinoline Derivatives
The synthesis of 8-hydroxyquinoline derivatives often starts from commercially available 8-hydroxyquinoline. Substitutions can be introduced at various positions on the quinoline ring to modulate the compound's physicochemical properties and biological activity.
Example: Synthesis of 8-Alkoxy-substituted Quinaldine [4]
This protocol describes a general method for the alkyl halide substitution of 8-hydroxy-2-methylquinoline.
-
Dissolve 8-hydroxy-2-methylquinoline in dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate) to the solution.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product using an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTS Assay)[4]
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTS Reagent Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Activity (Xenograft Model)[5][8]
This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of a lead compound using a subcutaneous xenograft model in athymic nude mice.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Hep3B) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the 8-hydroxyquinoline derivative (e.g., 10 mg/kg/day) via intraperitoneal injection for a specified duration (e.g., 9 days). The control group receives the vehicle.[5][8]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology).
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study. Collect vital organs for histological examination to assess for any treatment-related toxicity.[5][8]
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the preclinical evaluation of 8-hydroxyquinoline derivatives as potential anticancer agents.
Postulated Signaling Pathway for 8-HQ Derivative-Induced Apoptosis
Caption: A simplified signaling pathway illustrating a potential mechanism of 8-HQ derivative-induced apoptosis.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxyquinolin-8-yl Acetate
Welcome to the technical support center for the synthesis of 2-Hydroxyquinolin-8-yl acetate (also known as 8-acetoxyquinoline). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the O-acetylation of 8-hydroxyquinoline. This is typically achieved by reacting 8-hydroxyquinoline with an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine.
Q2: What are the primary reagents and typical reaction conditions?
A2: The primary reagents are 8-hydroxyquinoline and acetic anhydride. Pyridine is commonly used as a solvent and a base to neutralize the acetic acid byproduct. The reaction is often carried out at room temperature or with gentle heating.
Q3: What is a potential major side reaction to be aware of during this synthesis?
A3: A significant side reaction is the Fries rearrangement of the initially formed 8-acetoxyquinoline to C-acetylated products, such as 5-acetyl-8-hydroxyquinoline and 7-acetyl-8-hydroxyquinoline.[1][2] This rearrangement is typically promoted by Lewis acids and higher temperatures.[1][2]
Q4: How can the Fries rearrangement be minimized?
A4: To minimize the Fries rearrangement and favor the desired O-acetylation, it is crucial to avoid Lewis acid catalysts and high reaction temperatures.[1][2] Conducting the reaction at or below room temperature and using a non-acidic catalyst or base like pyridine is recommended.
Q5: What are the expected yields for this synthesis?
A5: Reported yields for the acetylation of 8-hydroxyquinoline derivatives can vary. For a similar transformation involving the acetylation of 8-hydroxyquinoline-N-oxide with acetic anhydride, a yield of 47% has been reported.[3] Optimization of reaction conditions is key to maximizing the yield of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Incorrect stoichiometry of reagents. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently warming the mixture. 2. Ensure the 8-hydroxyquinoline is pure and the acetic anhydride is fresh. Avoid excessive heating. 3. Use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the 8-hydroxyquinoline. |
| Presence of Multiple Products (Spots on TLC) | 1. Fries rearrangement leading to C-acetylated byproducts.[1][2] 2. Incomplete reaction, showing both starting material and product. 3. Presence of other impurities in the starting material. | 1. Maintain a low reaction temperature (0°C to room temperature). Avoid any acidic contaminants that could catalyze the rearrangement.[2] 2. Allow the reaction to proceed for a longer duration. 3. Purify the starting 8-hydroxyquinoline by recrystallization or column chromatography before the reaction. |
| Product is Difficult to Purify | 1. Similar polarity of the product and byproducts. 2. Oily or non-crystalline crude product. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired O-acetylated product from any C-acetylated isomers. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or triturating with a non-polar solvent like hexanes. |
| Product Hydrolyzes Back to Starting Material | 1. Presence of water during workup or storage. 2. Basic or acidic conditions during purification. | 1. Ensure all glassware is dry and use anhydrous solvents. During the workup, minimize contact with aqueous acidic or basic solutions. 2. Neutralize the reaction mixture carefully and wash with a saturated sodium bicarbonate solution to remove excess acid, followed by a water wash and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline for the O-acetylation of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by TLC, checking for the consumption of the 8-hydroxyquinoline starting material. The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Visualizations
Synthesis Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Potential Reaction Pathways
Caption: Desired O-acetylation versus the potential Fries rearrangement side reaction.
References
Troubleshooting solubility issues with 2-Hydroxyquinolin-8-yl acetate
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 2-Hydroxyquinolin-8-yl acetate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Based on the properties of its parent compound, 8-Hydroxyquinoline, this compound is expected to have low solubility in water and aqueous buffers.[1][2] It is an organic molecule and is readily soluble in a variety of organic solvents. For related compounds, recrystallization from hot ethanol has been shown to be effective, indicating good solubility in this solvent upon heating.[3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
This is a common issue due to the compound's chemical nature. Like its parent molecule, 8-hydroxyquinoline, it has very low water solubility.[1][2] Direct dissolution in aqueous media is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: What are the primary safety hazards associated with handling this compound?
While specific data for the acetate derivative is limited, the parent compound, 8-Hydroxyquinoline, is classified as toxic if swallowed, can cause serious eye damage, and may cause an allergic skin reaction.[4][5][6] It is also very toxic to aquatic life.[1][4][5] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
Troubleshooting Guide
Q1: What is the best solvent to use for preparing a stock solution?
For compounds of this type, polar aprotic solvents are typically the first choice. We recommend using Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ethanol is also a viable option, particularly with gentle warming.
Q2: I have added the recommended organic solvent, but the compound is still not dissolving completely. What should I do?
If you observe particulate matter after adding the solvent, you can use the following techniques to aid dissolution. Follow the workflow diagram below for a step-by-step process.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
-
Gentle Warming: Warm the solution in a water bath set to 37-50°C for 5-10 minutes. This can significantly increase the solubility rate.
-
Sonication: Use a bath sonicator to break up any aggregates and enhance dissolution. Sonicate for 5-10 minutes.
If the compound remains insoluble after these steps, there may be an issue with the purity of the compound or it may have degraded. Contact the manufacturer for further support.
Data and Protocols
Solubility Profile Summary
The following table summarizes the expected solubility of this compound in common laboratory solvents. This data is based on the known properties of the parent compound 8-Hydroxyquinoline and structurally similar molecules.
| Solvent | CAS Number | Expected Solubility | Notes |
| Water | 7732-18-5 | Very Low / Insoluble | Not recommended for primary dissolution. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Recommended for stock solutions. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Soluble | Recommended for stock solutions. |
| Ethanol | 64-17-5 | Soluble | Solubility may be enhanced by warming.[3] |
| Methanol | 67-56-1 | Soluble | |
| Acetone | 67-64-1 | Soluble | A related compound shows good solubility in acetone.[7] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 201.19 g/mol ).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Pipettors and appropriate tips
-
Vortex mixer
Procedure:
-
Weigh the Compound: Carefully weigh out 2.01 mg of this compound and place it into a clean vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial.
-
Initial Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes until the solid appears to be dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Troubleshooting (if necessary): If the solution is not clear, proceed with gentle warming (37°C water bath for 5 minutes) and/or sonication for 5 minutes until a clear solution is obtained.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Before each use, thaw the solution completely and vortex briefly.
Visual Workflow
The following diagram illustrates the recommended troubleshooting workflow for solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 8-Hydroxyquinoline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labort.in [labort.in]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
Preventing degradation of 2-Hydroxyquinolin-8-yl acetate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-Hydroxyquinolin-8-yl acetate in solution.
Troubleshooting Guide
Issue: Rapid loss of compound purity in solution.
Question: I am observing a rapid decrease in the purity of my this compound solution, as confirmed by HPLC analysis. What could be the cause and how can I prevent it?
Answer: The most probable cause of degradation for this compound in solution is the hydrolysis of the acetate ester group, yielding 2,8-dihydroxyquinoline and acetic acid. This reaction is often catalyzed by the presence of acids or bases in the solvent. The quinoline ring itself can also be susceptible to oxidation, although ester hydrolysis is typically the primary concern under standard laboratory conditions.
To troubleshoot this issue, consider the following steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. The presence of water will facilitate hydrolysis.
-
pH of the Solution: The stability of the ester is highly dependent on the pH. Avoid acidic or basic conditions. If possible, use a neutral, buffered solution.
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.
-
Exclusion of Light and Air: Protect the solution from light and oxygen to minimize the risk of photo-degradation and oxidation. Use amber vials and consider purging the solution with an inert gas like nitrogen or argon.
The following workflow can help you systematically address the degradation issue:
Caption: Troubleshooting workflow for stabilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is the hydrolysis of the 8-yl acetate ester bond. This is a common reaction for phenolic esters, especially in aqueous or protic solvents.[1] The reaction is catalyzed by both acid and base, resulting in the formation of 2,8-dihydroxyquinoline. The 2-hydroxyquinoline moiety exists in equilibrium with its tautomeric form, 2-quinolone.
Caption: Primary degradation pathway of this compound.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: To minimize degradation, aprotic and anhydrous solvents are recommended for stock solutions. Suitable options include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
For aqueous experimental buffers, it is crucial to prepare fresh solutions and use them immediately. If an aqueous solution must be stored, it should be kept at a neutral pH and low temperature.
Q3: How does pH affect the stability of this compound?
A3: The stability of the acetate ester is highly pH-dependent. Both acidic and basic conditions will accelerate the rate of hydrolysis.[1] The lowest rate of hydrolysis is typically observed at a neutral pH (around 7.0). For aqueous applications, using a phosphate or HEPES buffer to maintain a neutral pH is advisable.
Q4: What are the optimal storage conditions for solutions of this compound?
A4: For optimal stability, solutions of this compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions. |
| Solvent | Anhydrous aprotic (e.g., DMSO, ACN) | Minimizes hydrolysis. |
| pH (for aqueous solutions) | Neutral (pH 7.0) | Minimizes acid/base-catalyzed hydrolysis. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation. |
| Light Exposure | Amber vials or protection from light | Prevents photo-degradation. |
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: While the primary degradation pathway is hydrolysis, oxidative degradation of the quinoline ring system can also occur. Quinolines and their derivatives are known to have antioxidant properties themselves, but they can also be susceptible to oxidation.[2] If you suspect oxidative degradation, adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid might be beneficial. However, compatibility and potential interference with your experiments should be evaluated.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound under various conditions.
1. Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, Acetonitrile, water)
-
Buffers of different pH values (e.g., pH 4, 7, and 9)
-
UV detector
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 40°C)
-
Amber and clear glass vials
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable anhydrous aprotic solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL). This will serve as your time zero reference.
-
Prepare Test Solutions: Dilute the stock solution into the different solvents and buffers to be tested to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Initial Analysis (Time Zero): Immediately analyze an aliquot of each test solution by HPLC to determine the initial purity and peak area of this compound.
-
Incubation: Store the vials of the test solutions under the different conditions to be evaluated (e.g., different temperatures, light exposures).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), remove an aliquot from each test solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time zero sample. Plot the percentage remaining versus time for each condition to determine the rate of degradation.
3. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 250 nm).
-
Injection Volume: 10 µL
This protocol will provide quantitative data on the stability of your compound under different experimental conditions, allowing you to select the optimal conditions for your research.
References
Improving the fluorescence signal of 2-Hydroxyquinolin-8-yl acetate
Welcome to the technical support center for 2-Hydroxyquinolin-8-yl acetate. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the fluorescence signal of this compound and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence properties of this compound?
A1: this compound is a derivative of 8-hydroxyquinoline (8-HQ). While specific data for this exact compound is not extensively published, based on the properties of related compounds, you can expect excitation in the ultraviolet (UV) range, typically between 310-330 nm, with fluorescence emission in the blue-to-green region of the visible spectrum. It is important to note that ester derivatives of 8-hydroxyquinoline, such as this compound, have been reported to exhibit weaker fluorescence compared to the parent compound, 8-hydroxyquinoline.[1][2]
Q2: Why is my fluorescence signal for this compound weak or absent?
A2: A weak or absent fluorescence signal can be attributed to several factors. One key reason is the inherent lower fluorescence quantum yield of 8-hydroxyquinoline esters compared to 8-hydroxyquinoline itself.[1][2] Other potential causes include improper solvent selection, incorrect pH, compound degradation, the presence of quenching agents, or inappropriate instrument settings.
Q3: How does the solvent environment affect the fluorescence of this compound?
A3: The fluorescence of quinoline derivatives is highly sensitive to the solvent polarity.[3] Polar solvents can lead to shifts in the emission wavelength (solvatochromism) and may in some cases decrease fluorescence intensity. It is advisable to test a range of solvents with varying polarities to determine the optimal conditions for your experiment.
Q4: Can the pH of the solution impact the fluorescence signal?
A4: Yes, the pH of the solution can significantly influence the fluorescence of quinoline compounds. Protonation or deprotonation of the quinoline nitrogen atom and hydrolysis of the acetate group can alter the electronic structure of the molecule, thereby affecting its fluorescence properties. It is crucial to use a buffered solution to maintain a stable pH throughout your experiment.
Q5: What is fluorescence quenching and how can it be minimized?
A5: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. Common quenchers include dissolved oxygen, halide ions, and heavy metal ions. To minimize quenching, it is recommended to use degassed solvents and ensure high purity of all reagents and buffers.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Troubleshooting Step |
| Inherently Low Quantum Yield | Be aware that as an ester of 8-hydroxyquinoline, this compound may naturally have a weaker fluorescence signal.[1][2] Consider increasing the excitation power or using a more sensitive detector if possible. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer are set appropriately for a quinoline derivative (e.g., excitation ~310-330 nm). Perform an excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions. |
| Compound Degradation | Ensure the compound has been stored correctly (protected from light and moisture). Prepare fresh stock solutions for your experiments. Hydrolysis of the acetate group can occur, especially at non-neutral pH, which will alter the fluorescence properties. |
| Inappropriate Solvent | Test the fluorescence in a variety of solvents with different polarities (e.g., ethanol, acetonitrile, dioxane) to find the optimal medium. |
| Sub-optimal pH | Prepare your samples in a buffered solution and test a range of pH values to identify the optimal condition for fluorescence. |
| Presence of Quenchers | Use high-purity, degassed solvents. Avoid buffers containing high concentrations of quenching ions like Cl⁻, Br⁻, or I⁻. |
Issue 2: Inconsistent or Unstable Fluorescence Readings
| Potential Cause | Troubleshooting Step |
| Photobleaching | Reduce the intensity and duration of light exposure on the sample. Use of an anti-fade reagent in the mounting medium for microscopy applications can be beneficial. |
| Temperature Fluctuations | Ensure your experiments are conducted at a constant and controlled temperature, as fluorescence intensity can be temperature-dependent. |
| Precipitation of the Compound | Visually inspect your sample for any signs of precipitation. If observed, try using a different solvent or adjusting the concentration. |
| pH Instability | Confirm that your buffer has sufficient capacity to maintain a constant pH throughout the experiment, especially if the reaction produces or consumes protons. |
Experimental Protocols
Standard Fluorescence Measurement Protocol
This protocol provides a general procedure for measuring the fluorescence of this compound.
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in a high-purity, spectroscopy-grade solvent (e.g., ethanol or acetonitrile). Store this solution in the dark at 4°C.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in the chosen experimental buffer. Ensure the final concentration of the organic solvent from the stock solution is minimal and consistent across all samples.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the excitation wavelength to approximately 320 nm and the emission scanning range from 350 nm to 600 nm. Adjust the excitation wavelength based on an initial excitation scan for optimal signal.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Measure the fluorescence of a blank sample containing only the buffer.
-
Measure the fluorescence of the sample containing this compound.
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting weak fluorescence signals.
Factors Affecting Fluorescence Signal
Caption: Interrelated factors that can influence the fluorescence signal.
References
Technical Support Center: Purification of 2-Hydroxyquinolin-8-yl acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 2-Hydroxyquinolin-8-yl acetate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as 2,8-dihydroxyquinoline or the acetylating agent.
-
Side Products: Depending on the synthetic route, these could include isomers or over-acetylated products.
-
Hydrolysis Product: 2,8-dihydroxyquinoline, formed by the hydrolysis of the acetate ester group.
-
Polymeric Materials and Tar: These are common in quinoline syntheses, especially if harsh conditions are used.[1][2]
Q2: What is the first step I should take to purify my crude product?
A2: The initial purification step depends on the physical state and the nature of the impurities in your crude product.
-
If your product is a solid and contains significant amounts of tarry, insoluble impurities, a simple wash with a non-polar solvent like hexanes or diethyl ether might be effective.
-
For most cases, you will choose between recrystallization and column chromatography. A simple solubility test in various solvents will help you decide the best course of action.
Q3: How do I choose between recrystallization and column chromatography?
A3:
-
Recrystallization is ideal for purifying large quantities of a solid compound when impurities have different solubility profiles from the desired product. It is generally faster and more cost-effective for large scales.
-
Column Chromatography is preferred when impurities have very similar solubility to the product, if the product is an oil, or for small-scale purifications requiring very high purity.[3][4] It offers better separation of closely related compounds.
Q4: How stable is this compound during purification?
A4: As an ester, this compound can be susceptible to hydrolysis back to 2,8-dihydroxyquinoline, especially under acidic or basic conditions, or at elevated temperatures for prolonged periods. It is advisable to use neutral conditions and avoid unnecessarily long heating times during recrystallization. Quinoline derivatives can also be light-sensitive, so protection from light is recommended.[5]
Purification Protocols & Methodologies
Method 1: Recrystallization
Recrystallization is a technique used to purify solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound should be soluble in the hot solvent but insoluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for quinoline derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/ethyl acetate.[6][7]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Purity (by HPLC) | Yield (%) | Observations |
| Ethanol | 98.5% | 75% | Well-formed needles. |
| Methanol/Water (9:1) | 99.2% | 68% | Small, fine crystals. |
| Ethyl Acetate/Hexane | 99.5% | 80% | High recovery, good purity. |
| Dichloromethane | >95% (oiled out) | N/A | Compound is too soluble; oils out on cooling. |
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (the eluent).
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane), and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. Start with a less polar eluent and gradually increase the polarity (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.[4]
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Suggested Column Chromatography Conditions
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh)[9] |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate) |
| Elution Monitoring | TLC with UV visualization (254 nm) |
Troubleshooting Guides
Issue 1: My compound "oiled out" during recrystallization instead of forming crystals.
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution above its melting point.[10]
-
Solutions:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to decrease the concentration.[10]
-
Try a different solvent or a solvent mixture with a lower boiling point.
-
Ensure a slow cooling rate; rapid cooling can promote oiling.
-
Issue 2: No crystals are forming, even after cooling in an ice bath.
-
Cause: The solution may not be supersaturated, meaning too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.[8]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[8]
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]
-
Change Solvent System: If the compound remains soluble, a different solvent or the addition of an "anti-solvent" (a solvent in which the compound is insoluble) may be necessary.
-
Issue 3: My yield after recrystallization is very low.
-
Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Alternatively, the crystals were washed with too much cold solvent, or the filtration was not efficient.[10]
-
Solutions:
-
Check Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid appears, your compound is still in solution. You can try to recover it by evaporating more solvent and performing a second crystallization.
-
Optimize Solvent Volume: In future attempts, use the absolute minimum amount of hot solvent required to dissolve the crude product.
-
Washing: Always wash the collected crystals with a minimal amount of ice-cold solvent.
-
Issue 4: I am getting poor separation of my compound from an impurity during column chromatography.
-
Cause: The polarity of the eluent system may not be optimal for separating the compounds.
-
Solutions:
-
Optimize Eluent: Use TLC to test different solvent systems. A good system will show a clear separation between your product spot and the impurity spot, with the product having an Rf value between 0.2 and 0.4.
-
Use a Slower Gradient: If using a gradient elution, make the increase in polarity more gradual.
-
Change Stationary Phase: In rare cases, if separation on silica gel is not possible, you might consider a different stationary phase like alumina or a reverse-phase C18 silica gel.
-
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
How to overcome low cell permeability of 8-hydroxyquinoline derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the low cell permeability of 8-hydroxyquinoline (8-HQ) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my 8-hydroxyquinoline derivatives showing low cell permeability?
Low cell permeability of 8-hydroxyquinoline (8-HQ) and its derivatives is a common challenge that can stem from several physicochemical properties.[1] Key factors include:
-
Poor Aqueous Solubility: While some lipophilicity is necessary to cross the lipid bilayer of cell membranes, excessive lipophilicity can lead to poor solubility in the aqueous environment of the gastrointestinal tract or cell culture media.[2] This prevents the compound from reaching the cell surface to be absorbed.
-
High Lipophilicity: Paradoxically, while essential for membrane crossing, very high lipophilicity can cause the compound to become trapped within the lipid membrane, preventing its release into the cytoplasm. A delicate balance between lipophilicity and hydrophilicity is crucial for optimal permeability.[2][3]
-
Molecular Size and Rigidity: Large or rigid molecules may have difficulty diffusing across the cell membrane.
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can increase a molecule's affinity for water, hindering its partitioning into the lipid membrane.
-
Efflux Transporter Substrate: The compound may be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on cell membranes.[4][5]
Q2: What are the primary strategies to overcome the low permeability of my compounds?
There are three main approaches to improve the cell permeability of 8-HQ derivatives. These can be used alone or in combination:
-
Chemical Modification (Prodrug/Analog Synthesis): This involves altering the chemical structure of the 8-HQ derivative to give it more favorable physicochemical properties for cell penetration.[1][6]
-
Advanced Formulation Strategies: This approach focuses on the delivery vehicle, creating formulations that enhance the solubility and absorption of the unchanged compound.[7][8]
-
Use of Permeation Enhancers: These are chemical agents co-administered with the drug to transiently increase the permeability of the cell membrane.[8]
Below is a diagram illustrating the workflow for addressing permeability issues.
Caption: Workflow for diagnosing and improving low cell permeability.
Q3: How can I chemically modify my 8-HQ derivative to improve its permeability?
Chemical modification is a powerful strategy to enhance a compound's intrinsic ability to cross cell membranes.
-
Glycoconjugation: Attaching a sugar moiety (like glucose) to the 8-HQ scaffold can significantly improve solubility and bioavailability.[9][10] This strategy can also hijack glucose transporters (GLUTs), which are often overexpressed in cancer cells, to facilitate cellular uptake.[11][12]
-
Prodrug Approach: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. For 8-HQ derivatives, this could involve masking polar groups with lipophilic moieties that are later cleaved inside the cell.[11]
-
Bioisosteric Replacement: This medicinal chemistry strategy involves replacing a functional group with another that has similar physical or chemical properties to improve the molecule's pharmacokinetic profile without losing its desired biological activity.[1] For instance, the quinoline ring could be replaced with a quinazoline scaffold.[1]
-
Lipophilicity Modulation: The balance between water solubility and lipid permeability is critical.[13] You can fine-tune the octanol-water partition coefficient (LogP) by adding or removing specific functional groups. For example, adding halogen atoms can increase lipophilicity, which may improve permeability if the parent compound is too polar.[14]
The diagram below illustrates these modification strategies.
Caption: Chemical modification strategies to enhance permeability.
Q4: What formulation strategies can help overcome permeability issues?
If you want to avoid chemically modifying your lead compound, advanced formulation strategies can significantly improve its bioavailability.[15] These methods primarily address poor solubility.[7]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into lipid vehicles.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[8] This enhances drug solubilization and absorption.
-
-
Particle Size Reduction:
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio.[15] This leads to a faster dissolution rate according to the Noyes-Whitney equation.[7] Nanoparticles can be created using methods like high-pressure homogenization or solvent evaporation.[15][16]
-
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[7][17] The amorphous form has higher kinetic solubility and dissolves more rapidly than the stable crystalline form.[17]
| Formulation Strategy | Mechanism of Action | Primary Advantage | Common Techniques |
| Lipid-Based Systems | Enhances drug solubilization in the GI tract; can utilize lipid absorption pathways.[8] | Effective for highly lipophilic ('grease-ball') molecules.[17] | Self-Emulsifying Systems (SEDDS), Liposomes, Solid Lipid Nanoparticles (SLN).[8] |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[7][15] | Broadly applicable to poorly soluble crystalline ('brick-dust') drugs.[17] | Micronization, Nanocrystal formation (e.g., high-pressure homogenization).[8] |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, amorphous state with enhanced solubility.[17] | Can achieve significant supersaturation, driving absorption.[18] | Spray Drying, Hot-Melt Extrusion.[15][17] |
Q5: How do I measure the cell permeability of my compounds?
Two widely used in vitro assays are essential for assessing cell permeability in drug discovery: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion.[19] A synthetic membrane impregnated with lipids separates a donor well (containing the compound) from an acceptor well.[19][20] The rate at which the compound diffuses across this artificial membrane provides an estimate of its passive permeability.[21] It is a cost-effective method for early-stage screening.[19][21]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon cancer cell line, which differentiates to form a barrier that mimics the human small intestine epithelium, complete with tight junctions and efflux transporters.[5][22] It can measure not only passive diffusion but also active transport and efflux.[5][20] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an "efflux ratio" can be calculated to determine if the compound is a substrate for efflux pumps like P-gp.[4]
| Feature | PAMPA | Caco-2 Assay |
| Model System | Artificial lipid membrane.[19] | Differentiated Caco-2 cell monolayer.[4][5] |
| Transport Measured | Passive diffusion only.[20][21] | Passive diffusion, active transport, and efflux.[5][22] |
| Throughput | High | Low to Medium |
| Cost | Low[21] | High |
| Complexity | Simple | Complex, requires cell culture for ~21 days.[4] |
| Best Use Case | Early-stage screening of passive permeability.[19] | Later-stage characterization, investigating active transport/efflux.[5] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for conducting a PAMPA experiment to assess passive permeability.
Materials:
-
96-well PAMPA "sandwich" plate system (hydrophobic PVDF filter donor plate and a compatible acceptor plate).
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[19]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test compound stock solutions (e.g., 10 mM in DMSO).
-
Control compounds (high and low permeability).
-
96-well UV-transparent plate for analysis.
-
Plate reader or LC-MS/MS system.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[21]
-
Prepare Membrane: Carefully coat the filter membrane of each well on the donor plate with 5 µL of the lipid solution. Be careful not to puncture the membrane.[21]
-
Prepare Donor Solutions:
-
Prepare the test compound solutions by diluting the DMSO stock to a final concentration of 10-200 µM in PBS. The final DMSO concentration should be low (e.g., <5%) to avoid damaging the membrane.[21][23]
-
Prepare solutions for high and low permeability controls and a blank (buffer with DMSO) in the same manner.
-
-
Start the Assay: Add 150-200 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate.[20][21]
-
Assemble the Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 18 hours with gentle shaking.[20][24]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, analyze a reference sample of the initial donor solution (T0 concentration).
-
Quantification: Determine the concentration of the compound in all samples using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[20]
-
Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium) Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.[24]
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing bidirectional permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH adjusted as needed (e.g., 6.5 for apical, 7.4 for basolateral).
-
Test compound and controls (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity).
-
TEER (Transepithelial Electrical Resistance) meter.
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[4] Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer using a TEER meter. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), as this indicates good tight junction formation.[5][25]
-
Alternatively, assess the paracellular flux of a low-permeability marker like Lucifer yellow.[20]
-
-
Transport Experiment (Bidirectional):
-
Gently wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound solution (in apical buffer) to the apical (upper) compartment. Add fresh buffer to the basolateral (lower) compartment.[25]
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound solution (in basolateral buffer) to the basolateral compartment. Add fresh buffer to the apical compartment.[25]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 1-2 hours.[22][25]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.[5]
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 typically indicates that the compound is a substrate for active efflux transporters.[4]
References
- 1. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. omicsonline.org [omicsonline.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 8-hydroxyquinoline glycoconjugates and preliminary assay of their β1,4-GalT inhibitory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Minimizing off-target effects of 2-Hydroxyquinolin-8-yl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyquinolin-8-yl acetate. The information provided is designed to help minimize off-target effects and ensure the reliability of experimental results.
Disclaimer: this compound is an acetate ester of 8-hydroxyquinoline (8-HQ). Specific research on the acetate form is limited. Therefore, this guide is largely based on the well-documented activities and off-target effects of its parent compound, 8-hydroxyquinoline, and its other derivatives, such as clioquinol. It is presumed that this compound acts as a prodrug, releasing 8-hydroxyquinoline upon hydrolysis within the cellular environment.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary mechanism of action of this compound?
A1: this compound is expected to hydrolyze to 8-hydroxyquinoline (8-HQ). The biological activities of 8-HQ are diverse and context-dependent. A primary mechanism is its function as a metal chelator, particularly for divalent cations like copper (Cu²⁺) and zinc (Zn²⁺).[1][2][3][4] This chelation can disrupt the function of metalloenzymes and alter cellular signaling pathways that are dependent on these metal ions.[5] For instance, 8-HQ derivatives have been shown to inhibit iron-containing histone demethylases and matrix metalloproteinases.[5][6]
Q2: What are the known or potential off-target effects of this compound?
A2: The off-target effects are likely mediated by the active form, 8-hydroxyquinoline. The most significant concerns are related to its metal-binding properties, which can lead to dysregulation of metal homeostasis.[2][3] The well-studied 8-HQ derivative, clioquinol, was withdrawn from oral use due to reports of neurotoxicity.[7][8] Potential off-target effects include:
-
Neurotoxicity: As observed with clioquinol.[7]
-
Proteasome Inhibition: Clioquinol has been shown to inhibit proteasome function.[8]
-
Modulation of various signaling pathways: Due to its metal chelation and ionophoric properties, 8-HQ can interfere with numerous cellular processes.[9]
-
Inhibition of unintended metalloenzymes: The chelating activity is not specific to one enzyme.[5]
-
Formation of rearrangement byproducts: As a phenolic ester, this compound can undergo a Fries rearrangement, especially under acidic conditions, forming acetylated 8-hydroxyquinoline derivatives with potentially different biological activities and toxicities.[10][11][12]
Q3: How can I confirm the on-target activity of this compound in my experiments?
A3: Confirmation of on-target activity depends on the intended target. For example, if you are studying its effect on a specific metalloenzyme, you should include assays that directly measure the activity of that enzyme. It is also crucial to use a positive control (a known inhibitor/activator) and a negative control (vehicle-treated cells) in your experiments. For histone demethylase activity, a cellular assay measuring the methylation state of the target histone (e.g., H3K9me3) can be employed.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | 1. Compound instability: this compound may be hydrolyzing to 8-hydroxyquinoline at different rates. 2. Fries Rearrangement: Under certain pH or catalytic conditions, the compound might be rearranging into other active molecules.[10][11][12] | 1. Prepare fresh stock solutions for each experiment. Avoid prolonged storage in aqueous solutions. 2. Maintain consistent pH in your experimental buffers. Analyze the purity of the compound under your experimental conditions using techniques like HPLC. |
| Unexpected cytotoxicity in cell-based assays | 1. Off-target effects: The compound might be affecting pathways essential for cell survival. 2. Metal ionophore activity: 8-HQ derivatives can act as ionophores, disrupting intracellular metal ion concentrations to toxic levels.[9] | 1. Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration. 2. Include control experiments with metal chelators or supplements to investigate the role of metal ions in the observed cytotoxicity. 3. Run parallel cytotoxicity assays on non-target cell lines to assess specificity.[13] |
| Discrepancy between in vitro and in vivo results | 1. Metabolism: The compound may be rapidly metabolized in vivo. 2. Bioavailability: Poor absorption or distribution to the target tissue. 3. Toxicity: Off-target effects, such as neurotoxicity, may manifest in vivo.[7] | 1. Conduct pharmacokinetic studies to understand the compound's stability and metabolite profile in vivo. 2. Consider formulation strategies to improve bioavailability. 3. Perform thorough toxicity studies in animal models, monitoring for neurological and other side effects. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for 8-hydroxyquinoline and its derivatives from various studies. This data can help in selecting appropriate concentration ranges for your experiments.
Table 1: In Vitro Cytotoxicity (IC₅₀/MTS₅₀) of 8-Hydroxyquinoline Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ / MTS₅₀ | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS | 12.5–25 µg/mL | [13] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS | 6.25 ± 0.034 µg/mL | [13] |
| 5-Carboxy-8-hydroxyquinoline | HeLa | Resazurin | 291.6 µM | [6] |
| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus infected cells | - | CC₅₀: 16.06 µM | [14] |
| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus infected cells | - | CC₅₀: 19.39 µM | [14] |
| Clioquinol | Various human cancer cell lines | Viability Assay | Low micromolar range | [9] |
Table 2: On-Target vs. Off-Target Activity of a Representative 8-Hydroxyquinoline Derivative
| Compound | On-Target Assay | On-Target IC₅₀ | Off-Target Assay (Cytotoxicity) | Off-Target IC₅₀ | Therapeutic Index (Off-Target/On-Target) | Reference |
| 5-Carboxy-8-hydroxyquinoline | Cellular JMJD2A Demethylase Inhibition | 86.5 µM | HeLa Cell Cytotoxicity | 291.6 µM | ~3.4 | [6] |
Key Experimental Protocols
Protocol 1: Cellular Histone Demethylase Activity Assay
This protocol is adapted for measuring the inhibition of JMJD2A histone demethylase activity in cells.[6]
-
Cell Culture and Transfection: Plate HeLa cells and transiently transfect them with a Flag-tagged JMJD2A expression vector.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (or its active form, 8-HQ) and appropriate controls (e.g., vehicle, known inhibitors). Incubate for another 24 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with a detergent solution (e.g., 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against the Flag-tag (to identify transfected cells) and the target histone modification (e.g., H3K9me3).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the histone modification signal specifically in the Flag-positive cells.
-
Normalize the signal to the vehicle control to determine the percentage of inhibition.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This is a standard protocol to assess the cytotoxic effects of the compound.[14][15][16][17]
-
Cell Seeding: Seed cells (e.g., target cancer cell line and a non-cancerous control line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Potential signaling pathways affected by this compound via its active form, 8-HQ.
Caption: Workflow for assessing and minimizing off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. Fries Rearrangement [organic-chemistry.org]
- 12. rroij.com [rroij.com]
- 13. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of 2-Hydroxyquinolin-8-yl acetate for Specific Metal Ions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyquinolin-8-yl acetate as a potential fluorescent or colorimetric sensor for metal ions.
Introduction
This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-established and versatile chelating agent used in the detection of a wide array of metal ions. The acetate group at the 8-position modifies the chelating properties of the 8-HQ core, potentially serving as a protecting group that can be removed to activate the sensor, or participating directly in metal ion coordination. This guide addresses potential issues and questions that may arise during experimental work to enhance its selectivity for specific metal ions.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a significant fluorescence or color change upon adding metal ions to my this compound solution?
A1: There are several potential reasons for a lack of response:
-
Intact Acetate Group: The primary sensing mechanism of 8-hydroxyquinoline derivatives typically involves the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring, which together form a stable chelate with the metal ion.[1] The acetate group in your compound blocks this primary chelation site.
-
Inefficient Hydrolysis: For the sensor to function like traditional 8-HQ probes, the acetate group must be hydrolyzed (removed) to expose the hydroxyl group. This deprotection may not be occurring under your current experimental conditions (e.g., neutral pH, non-aqueous solvent).
-
Alternative Coordination: While less common for 8-HQ esters, it is possible that coordination occurs with the carbonyl oxygen of the acetate group and the quinoline nitrogen.[2] This may result in weaker binding or a less pronounced photophysical response compared to traditional 8-HQ chelation.
-
Metal Ion Incompatibility: The specific metal ion you are testing may not form a stable complex with either the intact ester or the hydrolyzed 8-hydroxyquinoline.
Q2: How can I promote the hydrolysis of the acetate group to activate the sensor?
A2: To facilitate the deprotection of the acetate group and generate the active 8-hydroxyquinoline sensor in situ, you can try the following:
-
Adjusting pH: Basic conditions can catalyze the hydrolysis of the ester bond. A mild base, such as sodium hydroxide or potassium carbonate, can be added to your reaction mixture.[3] Careful optimization is required to avoid precipitation of metal hydroxides.
-
Enzymatic Hydrolysis: In biological systems, esterase enzymes could be used for a controlled release of the active 8-hydroxyquinoline.
-
Chemical Deprotection: For non-biological applications, chemical reagents can be used. For example, hydrazine has been shown to selectively deprotect acetate groups on fluorescent probes.[4]
Q3: My solution of this compound shows some fluorescence even without metal ions. Is this normal?
A3: Yes, it is normal for many quinoline derivatives to exhibit some intrinsic fluorescence. 8-hydroxyquinoline itself is weakly fluorescent due to a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][5] Although the acetate group prevents ESIPT from the hydroxyl group, the quinoline ring system is a fluorophore and can have its own emission. The goal is to achieve a significant change in fluorescence (either "turn-on" or "turn-off") upon the addition of the target metal ion.
Q4: How can I improve the selectivity of my assay for a specific metal ion?
A4: Enhancing selectivity is a common challenge. Here are some strategies:
-
Solvent System Optimization: The choice of solvent can significantly influence the stability of metal complexes and the photophysical properties of the sensor. Experiment with different solvent polarities and mixtures (e.g., water, ethanol, DMSO, acetonitrile).
-
pH Control: The pH of the solution is critical. It affects both the hydrolysis of the acetate group and the speciation of the metal ion. Use a suitable buffer system to maintain a constant pH.
-
Use of Masking Agents: To eliminate interference from non-target metal ions, you can add a masking agent that selectively binds to the interfering ions without interacting with your target ion.
-
Kinetic Tuning: The rate of complex formation can differ between metal ions. Time-resolved measurements might allow for the differentiation of signals from different metals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal Change | 1. Acetate group is not being hydrolyzed. 2. Incorrect excitation/emission wavelengths are being used. 3. Metal ion concentration is too low. 4. The metal ion does not interact with the probe. | 1. Induce hydrolysis by adjusting pH to a basic range (e.g., pH 8-10) or add a chemical deprotecting agent.[3] 2. Run an excitation and emission scan of the probe with the target metal ion to determine the optimal wavelengths. 3. Perform a titration experiment with increasing concentrations of the metal ion. 4. Test a wider range of metal ions known to coordinate with 8-hydroxyquinoline (e.g., Zn²⁺, Al³⁺, Fe²⁺/³⁺).[6][7] |
| Signal Observed with Multiple Metal Ions (Poor Selectivity) | 1. 8-hydroxyquinoline (after hydrolysis) is known to bind to a wide range of metal ions.[8] 2. Experimental conditions (pH, solvent) are not optimized for selectivity. | 1. Fine-tune the pH; some metal-8HQ complexes are stable only within a narrow pH range. 2. Experiment with different solvent systems. 3. Introduce a masking agent to sequester interfering ions. |
| Precipitate Forms Upon Addition of Metal Ion or Base | 1. Formation of insoluble metal-8HQ complexes.[7] 2. Precipitation of metal hydroxides at high pH. | 1. Work with lower concentrations of the probe and metal ion. 2. Add a surfactant like cetylpyridinium chloride (CPC) to create a micellar medium, which can solubilize the complex.[9] 3. Carefully control the pH to avoid reaching the pKa for metal hydroxide formation. |
| Fluorescence Spectrum Shifts Unexpectedly (Solvatochromism) | 1. The emission wavelength of quinoline derivatives is often sensitive to solvent polarity. | 1. Maintain a consistent solvent system throughout all experiments. 2. Characterize the solvatochromic effect by measuring spectra in a range of solvents with varying polarities. This can also be a tool for optimizing the sensor's response. |
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Sensing via In Situ Hydrolysis
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.
-
Prepare stock solutions of various metal ion salts (e.g., 10 mM) in deionized water or the chosen buffer.
-
Prepare a buffer solution to maintain the desired pH (e.g., HEPES for physiological pH, or a basic buffer for hydrolysis).
-
-
Assay Setup:
-
In a cuvette or a 96-well plate, add the buffer solution.
-
Add an aliquot of the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).
-
If inducing hydrolysis, add a small amount of dilute NaOH to adjust the pH to the desired basic level. Incubate for a predetermined time to allow for hydrolysis.
-
Add the metal ion solution to the cuvette/well. For selectivity studies, use different metal ions at the same concentration. Include a blank control (probe only, no metal ion).
-
-
Fluorescence Measurement:
-
Incubate the mixture for a short period (e.g., 5-15 minutes) to allow for complex formation.
-
Place the sample in a spectrofluorometer.
-
Set the optimal excitation and emission wavelengths (determined from initial scans) and record the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against the metal ion concentration to generate a calibration curve.
-
Compare the fluorescence response for different metal ions to assess selectivity.
-
Visualizations
Signaling Pathways
Caption: Potential signaling mechanisms for this compound.
Experimental Workflow
Caption: General experimental workflow for metal ion detection.
Troubleshooting Logic
Caption: Troubleshooting flowchart for a weak sensor signal.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 4. Dual signaling of hydrazine by selective deprotection of dichlorofluorescein and resorufin acetates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ours.ou.ac.lk [ours.ou.ac.lk]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. rroij.com [rroij.com]
- 9. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Forced Degradation Studies of 2-Hydroxyquinolin-8-yl acetate
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for 2-Hydroxyquinolin-8-yl acetate under forced degradation conditions?
A1: Based on its structure, the most probable degradation pathways involve:
-
Hydrolysis: The acetate ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2,8-dihydroxyquinoline and acetic acid. This is a common degradation route for ester-containing drug molecules.
-
Oxidation: The quinoline ring and the phenolic hydroxyl group are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives on the aromatic rings, or potentially ring-opened products under harsh oxidative stress.
-
Photolysis: The quinoline ring system can absorb UV light, potentially leading to photolytic degradation. Studies on quinoline have shown that photolysis can result in hydroxylation or cleavage of the ring structure.[1][2]
Q2: My initial acidic hydrolysis attempt (0.1 M HCl at room temperature) shows no significant degradation. What should I do?
A2: If initial, mild conditions do not produce degradation, you should systematically increase the stress level. It is recommended to aim for 5-20% degradation to ensure that the primary degradation products are formed and secondary degradation is minimized.[3] Consider the following steps:
-
Increase the temperature (e.g., heat at 60-80°C).
-
If temperature increase is insufficient, increase the acid concentration (e.g., move to 1 M HCl).
-
Extend the duration of the study. Always run a control sample (drug in solvent without stressor) to ensure the degradation is due to the stress condition.
Q3: I am observing a significant color change in my sample during the photostability study. What does this indicate?
A3: A color change, typically to yellow or brown, during photostability testing often indicates the formation of new chromophoric (light-absorbing) molecules. This is likely due to the formation of conjugated or polymeric degradation products resulting from the interaction of the molecule with light energy. It is crucial to characterize these products to understand the full degradation profile.
Q4: What is the best starting point for developing a stability-indicating HPLC method for this compound?
A4: A reverse-phase HPLC (RP-HPLC) method is the most common and effective choice for stability-indicating assays of small organic molecules. A good starting point would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent like acetonitrile or methanol.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and detecting co-eluting peaks.
Q5: How do I ensure I have achieved mass balance in my forced degradation study?
A5: Mass balance is a critical component of a forced degradation study, confirming that all degradation products have been accounted for. To achieve this, the sum of the assay value of the main peak (the active substance) and the areas of all known and unknown degradation product peaks should be close to the assay value of the unstressed control sample. A common acceptance criterion is a mass balance between 95% and 105%. Poor mass balance may indicate that some degradants are not being detected (e.g., they are volatile, do not have a chromophore, or are precipitating out of solution).
Troubleshooting Guides
Issue 1: Minimal or No Degradation Observed
| Possible Cause | Suggested Solution |
| Stress conditions are too mild. | Systematically increase the severity of the stressor as described in FAQ Q2. For thermal stress, increase the temperature. For oxidation, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or the exposure time.[4] |
| The compound is highly stable under the tested conditions. | While possible, most organic molecules will degrade under sufficiently harsh conditions. Ensure a range of stressors (hydrolytic, oxidative, photolytic, thermal) are used as per ICH guidelines.[5][6] |
| Analytical method is not sensitive enough to detect low levels of degradants. | Optimize the detection wavelength or increase the sample concentration to ensure low-level impurities can be observed. |
Issue 2: Excessive Degradation (>20%)
| Possible Cause | Suggested Solution |
| Stress conditions are too harsh. | Reduce the severity of the stressor. Decrease the temperature, concentration of the stress agent (acid, base, or oxidant), or the duration of the exposure. The goal is to understand the primary degradation pathway, which can be obscured by secondary degradation from overly harsh conditions. |
| The compound is inherently labile. | For highly unstable compounds, conduct time-point studies at shorter intervals to capture the point at which 5-20% degradation occurs. |
Issue 3: Poor Chromatographic Resolution or Peak Shape
| Possible Cause | Suggested Solution | | Co-elution of the parent peak with a degradation product. | Modify the HPLC method. Adjust the mobile phase composition, change the pH of the aqueous phase, alter the gradient slope, or try a different column chemistry (e.g., C8 or Phenyl). | | Degradation products have very different polarities. | A gradient elution is likely necessary. Ensure the gradient range is wide enough to elute both very polar and non-polar degradants from the column. | | Poor peak shape (e.g., tailing or fronting). | Ensure the sample is dissolved in the mobile phase or a weaker solvent. Check the pH of the mobile phase; for basic compounds like quinolines, a mobile phase pH below the pKa can improve peak shape. |
Data Presentation: Hypothetical Forced Degradation Summary
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | Reagent/Condition Details | Time | % Degradation | No. of Degradants | Remarks |
| Acid Hydrolysis | 1 M HCl | 24 h | 15.2% | 1 | Major degradant consistent with hydrolysis of the ester. |
| Base Hydrolysis | 0.1 M NaOH | 4 h | 18.5% | 1 | Rapid hydrolysis observed. Major degradant same as acid hydrolysis. |
| Oxidation | 30% H₂O₂ | 24 h | 12.8% | 3 | Multiple minor degradation products observed. |
| Thermal | 80°C Dry Heat | 48 h | 4.1% | 1 | Compound is relatively stable to dry heat. |
| Photolytic | ICH Q1B Option II (UV/Vis) | - | 9.7% | 2 | Significant degradation with color change to pale yellow. |
Experimental Protocols (Generalized)
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2 M HCl to achieve a final acid concentration of 1 M.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 2 M NaOH and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 1, 2, 4 hours).
-
Neutralize the sample with an equivalent amount of 0.2 M HCl and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 8, 24 hours).
-
Dilute with the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.
-
Analyze the samples after the exposure is complete.
6. Thermal Degradation:
-
Place the solid drug substance in a vial and store it in an oven at 80°C.
-
Withdraw samples at appropriate time points (e.g., 24, 48 hours).
-
Dissolve the solid in the solvent and dilute to the target concentration for analysis.
Visualizations
Caption: General experimental workflow for conducting forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
- 1. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Forced Degradation [sgs.com]
- 6. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
Validation & Comparative
Comparing 2-Hydroxyquinolin-8-yl acetate with other fluorescent probes
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Fluorescent probes are indispensable tools in biological and chemical research, enabling the detection and imaging of specific analytes with high sensitivity and spatiotemporal resolution.[1][2] Among the various classes of fluorescent sensors, those based on the 8-hydroxyquinoline (8-HQ) scaffold have garnered significant attention for their ability to detect metal ions, which are crucial in numerous physiological and pathological processes.[3][4]
This guide provides a detailed comparison of fluorescent probes derived from 8-hydroxyquinoline with other common fluorescent sensors, particularly for the detection of zinc (Zn²⁺), a vital second messenger in cellular signaling.[5][6] While the user query specified "2-Hydroxyquinolin-8-yl acetate," this compound is not a commonly cited fluorescent probe. The core fluorophore in this family is 8-hydroxyquinoline (8-HQ), where the hydroxyl group at position 8 is critical for its sensing capabilities.[7][8] An acetate at this position would yield 8-acetoxyquinoline, a derivative that can act as a pro-probe, releasing the active 8-HQ sensor upon hydrolysis. This guide will therefore focus on the widely studied and versatile 8-hydroxyquinoline platform.
Mechanism of Action: 8-Hydroxyquinoline Probes
8-Hydroxyquinoline and its derivatives typically function as "turn-on" fluorescent sensors for metal ions. In their free form, they exhibit weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[7][8][9] Upon chelation with a metal ion such as Zn²⁺, this ESIPT process is inhibited. The binding forms a rigid complex, leading to a significant enhancement of fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[4] This process allows for the sensitive detection of the target ion.
Caption: Mechanism of an 8-HQ-based fluorescent sensor for Zn²⁺ detection.
Comparative Performance Data
The selection of a fluorescent probe depends on various factors including the experimental system, required sensitivity, and instrumentation. Below is a table comparing a representative 8-hydroxyquinoline derivative with other widely used fluorescent probes for Zn²⁺ detection.
| Probe | Fluorophore Class | Ex (nm) | Em (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Key Features |
| HL (8-HQ Derivative) | 8-Hydroxyquinoline | ~420 | ~596 | 0.102 (in THF/H₂O) | Not Reported | Large Stokes shift; exhibits aggregation-induced emission (AIE) with its Zn(II) complex.[9] |
| ZinPyr-1 | Fluorescein | ~507 | ~527 | ~0.38 (Zn²⁺-bound) | ~0.62 - 1.25 nM (intracellular) | High quantum yield; suitable for ratiometric imaging and quantification of intracellular free zinc.[5] |
| TSQ | Quinoline | ~334 | ~490 | Not Reported | Not Reported | One of the earliest and most used zinc probes; low water solubility can be a limitation.[4][5] |
| FluoZin-3 | Fluorescein | ~494 | ~516 | Not Reported | Not Reported | Commercially available and widely used for detecting intracellular zinc.[5] |
| Coumarin-based Probe | Coumarin | ~405 | ~490 | Not Reported | ~6.7 µM | Can be designed for high selectivity and good water solubility.[10] |
Experimental Protocols
Detailed and reproducible protocols are critical for obtaining reliable data. The following sections provide standardized procedures for the synthesis and application of 8-hydroxyquinoline-based probes.
Protocol 1: Synthesis of an 8-Hydroxyquinoline Derivative
This protocol describes a general synthesis of 8-HQ derivatives via the Skraup synthesis, a classic method for creating the quinoline core.[7][8]
Caption: Simplified workflow for the Skraup synthesis of 8-hydroxyquinoline derivatives.
-
Reagent Preparation : In a reaction vessel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Reaction Mixture : Add the substituted aromatic amine (e.g., 2-aminophenol) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to the mixture.
-
Heating : Heat the mixture gently to initiate the reaction, which is often vigorous and exothermic. Once started, maintain the temperature as specified by the literature for the specific derivative (typically 1-3 hours).
-
Work-up : After the reaction is complete, allow the mixture to cool. Carefully pour it into a large volume of water to precipitate the crude product.
-
Purification : Neutralize the solution with a base (e.g., sodium hydroxide) to fully precipitate the product. The crude solid is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for In Vitro Fluorescence Titration
This protocol outlines the steps to determine the fluorescent response of a probe to its target ion in a buffered solution.
-
Stock Solutions : Prepare a stock solution of the 8-HQ fluorescent probe (e.g., 1 mM in DMSO or ethanol) and a stock solution of the metal salt (e.g., 10 mM ZnCl₂ in deionized water).
-
Working Buffer : Prepare a suitable biological buffer (e.g., 10 mM HEPES, pH 7.4).
-
Measurement : In a quartz cuvette, add the working buffer and a small aliquot of the probe stock solution to reach a final concentration (e.g., 10 µM).
-
Titration : Record the initial fluorescence emission spectrum using a spectrofluorometer (exciting at the probe's λex). Sequentially add small, precise volumes of the metal ion stock solution to the cuvette.
-
Data Acquisition : After each addition, gently mix and allow the solution to equilibrate (typically 1-2 minutes) before recording the new fluorescence spectrum.
-
Analysis : Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding affinity and detection limit.
Protocol 3: Cellular Imaging of Intracellular Zinc
This protocol provides a workflow for visualizing changes in intracellular Zn²⁺ levels in cultured cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rroij.com [rroij.com]
- 8. scispace.com [scispace.com]
- 9. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-Hydroxyquinolin-8-yl Acetate's Antimicrobial Efficacy: A Comparative Guide
This guide provides a comparative analysis of the potential antimicrobial efficacy of 2-Hydroxyquinolin-8-yl acetate against established quinoline-based antimicrobial agents. Due to the limited direct experimental data on this compound, this comparison is based on the well-documented antimicrobial properties of its parent compound, 8-hydroxyquinoline (8HQ), and its derivatives. Quinolines are a class of heterocyclic aromatic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The antimicrobial action of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which are essential for various enzymatic functions within microbial cells.[4][5]
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 8-hydroxyquinoline derivatives against various microbial strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[6] Lower MIC values indicate greater antimicrobial potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data Not Available | - |
| Escherichia coli | Data Not Available | - | |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.12 - 6.25 | [7] |
| Escherichia coli | 100 | [1] | |
| Candida albicans | 0.5 - 8 | [8] | |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Neisseria gonorrhoeae | 2.23 - 5.57 µM | [9] |
| L. monocytogenes | 5.57 µM | [10] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [11] |
| Staphylococcus aureus (MRSA) | 1.1 | [11] | |
| Ciprofloxacin (Reference Antibiotic) | Bacillus cereus | 12.5 | [7] |
| Staphylococcus aureus | 12.5 | [7] |
Experimental Protocols
The data presented in this guide are typically obtained through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common assays:
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative test to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[6]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]
-
Serial Dilution: The antimicrobial compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[6][12]
2. Disk Diffusion Method for Zone of Inhibition
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
-
Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with the test microorganism.
-
Disk Application: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on the agar surface.[6]
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.[6][12]
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial efficacy of a test compound.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Proposed Mechanism of Action for 8-Hydroxyquinoline Derivatives
The antimicrobial activity of 8-hydroxyquinoline and its derivatives is widely believed to stem from their ability to chelate metal ions, thereby disrupting essential cellular processes.
Caption: Proposed mechanism of action for 8-hydroxyquinoline derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. apec.org [apec.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 9. Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 2-Hydroxyquinolin-8-yl Acetate with Various Metal Ions
This guide provides a comprehensive comparison of the cross-reactivity of 2-Hydroxyquinolin-8-yl acetate with different metal ions, supported by experimental data from closely related compounds. It is intended for researchers, scientists, and drug development professionals working with metal ion sensing and chelation.
Introduction
This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-established fluorescent chemosensor for a wide array of metal ions. The introduction of an acetate group at the 8-hydroxyl position modifies its chelating properties and signaling mechanism. Unlike 8-HQ, which typically chelates metal ions through its deprotonated hydroxyl group and quinoline nitrogen, this compound is believed to interact with metal ions via the quinoline nitrogen and the carbonyl oxygen of the acetate group. This interaction can lead to a significant enhancement of fluorescence, making it a promising candidate for the detection of various metal ions.
Signaling Pathway
The primary signaling mechanism for this compound and similar 8-acyloxyquinoline derivatives upon interaction with metal ions is the Chelation-Enhanced Fluorescence (CHEF) effect. In its unbound state, the fluorescence of the molecule is often quenched. Upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay of the excited state. This results in a significant increase in the fluorescence quantum yield.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Cross-Reactivity Data
While specific quantitative data for this compound is limited in publicly available literature, extensive studies on structurally analogous 8-hydroxyquinoline benzoates provide valuable insights into its expected cross-reactivity. The following table summarizes the fluorescence quantum yields (Φ) and binding constants (K) of various 8-hydroxyquinoline benzoate derivatives with a range of transition metal ions.[1] It is anticipated that this compound would exhibit a similar pattern of reactivity.
| Metal Ion | 8-Hydroxyquinoline Benzoate Derivative | Fluorescence Quantum Yield (Φ) of Complex | Binding Constant (K) (M⁻¹) |
| Hg²⁺ | 8-Benzoyloxyquinoline | 0.15 | 1.2 x 10⁵ |
| 4-Methyl-8-benzoyloxyquinoline | 0.25 | 2.5 x 10⁵ | |
| 4-Chloro-8-benzoyloxyquinoline | 0.12 | 8.0 x 10⁴ | |
| Cu²⁺ | 8-Benzoyloxyquinoline | 0.08 | 5.0 x 10⁴ |
| 4-Methyl-8-benzoyloxyquinoline | 0.12 | 9.0 x 10⁴ | |
| 4-Chloro-8-benzoyloxyquinoline | 0.05 | 3.0 x 10⁴ | |
| Pb²⁺ | 8-Benzoyloxyquinoline | Moderate Enhancement | Not Reported |
| Zn²⁺ | 8-Benzoyloxyquinoline | Moderate Enhancement | Not Reported |
| Cd²⁺ | 8-Benzoyloxyquinoline | Moderate Enhancement | Not Reported |
| Ni²⁺ | 8-Benzoyloxyquinoline | Moderate Enhancement | Not Reported |
Data extracted from a study on 8-hydroxyquinoline benzoates, which are structurally similar to this compound.[1]
Experimental Protocol: Fluorescence Titration for Cross-Reactivity Analysis
This protocol outlines a general procedure for determining the cross-reactivity of this compound with various metal ions using fluorescence spectroscopy.
1. Materials and Reagents:
-
This compound
-
Aprotic solvent (e.g., Acetonitrile, spectroscopic grade)
-
Stock solutions (e.g., 10 mM) of various metal perchlorate or nitrate salts (e.g., Hg(ClO₄)₂, Cu(NO₃)₂, Pb(NO₃)₂, Zn(NO₃)₂, Cd(NO₃)₂, Ni(NO₃)₂)
-
Volumetric flasks and micropipettes
-
Fluorometer
2. Preparation of Solutions:
-
Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen aprotic solvent.
-
Working Probe Solution: Dilute the stock solution to the desired working concentration (e.g., 10 µM) for the experiments.
-
Metal Ion Working Solutions: Prepare a series of dilutions from the metal ion stock solutions.
3. Experimental Workflow:
References
A Comparative Spectroscopic Guide to 2-Hydroxyquinolin-8-yl Acetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Hydroxyquinolin-8-yl acetate and its related derivatives. By presenting key experimental data from various analytical techniques, this document aims to facilitate a deeper understanding of the structure-property relationships within this important class of compounds. The information is intended to support research and development efforts in fields ranging from medicinal chemistry to materials science.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursor, 8-Hydroxyquinoline (8-HQ), along with a representative ether derivative, 8-Methoxyquinoline. This comparative data highlights the influence of substitution at the 8-position on the spectroscopic properties of the quinoline scaffold.
Table 1: UV-Visible and Fluorescence Spectroscopy Data
| Compound | Solvent | UV-Vis λmax (nm) | Excitation λex (nm) | Fluorescence λem (nm) |
| 8-Hydroxyquinoline (8-HQ) | Methanol | ~242, ~310 | 290 | ~365, ~410 |
| Ethanol | - | 290 | ~410 | |
| DMSO | - | 290 | ~365, ~410 | |
| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | - | - | - | - |
| 8-Methoxyquinoline | - | - | - | - |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ [ppm])
| Proton | 8-Hydroxyquinoline (CDCl₃) | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (DMSO-d₆) |
| H2 | 8.78 | - |
| H3 | 7.42 | 6.64 (d, J = 9.8 Hz) |
| H4 | 8.15 | 7.91 (d, J = 9.8 Hz) |
| H5 | 7.45 | 7.63 (dd, J = 7.9, 1.3 Hz) |
| H6 | 7.33 | 7.23 (dd, J = 7.9, 7.8 Hz) |
| H7 | 7.19 | 7.44 (dd, J = 7.8, 1.3 Hz) |
| NH | - | 11.87 (br s) |
| Aromatic (benzoyl) | - | 7.68 (d, J = 8.7 Hz), 8.16 (d, J = 8.7 Hz) |
Reference for 8-Hydroxyquinoline:[1]. Reference for 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate:[2]. Note the different solvents used.
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ [ppm])
| Carbon | 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde (DMSO-d₆) | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (DMSO-d₆) |
| C2 | - | 162.0 |
| C3 | - | 122.7 |
| C4 | - | 140.2 |
| C4a | - | 120.8 |
| C5 | 126.8 | 126.0 |
| C6 | 122.4 | 121.6 |
| C7 | 133.0 | 124.0 |
| C8 | 159.6 | 136.6 |
| C8a | 138.0 | 132.0 |
| C=O (ester) | - | 164.0 |
| Aromatic (benzoyl) | - | 128.6 (Ci), 130.2 (Co), 132.2 (Cm), 138.5 (Cp) |
Reference for 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde:[3]. Reference for 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate:[2].
Table 4: Infrared (IR) Spectroscopy Data (Significant Peaks, cm⁻¹)
| Functional Group | 8-Hydroxyquinoline (KBr Pellet) |
| O-H stretch (phenolic) | ~3400 (broad) |
| C-H stretch (aromatic) | ~3050 |
| C=N, C=C stretch (aromatic) | ~1600-1400 |
| C-O stretch (phenolic) | ~1280 |
Note: Specific IR data for this compound was not available in the reviewed literature. The IR spectrum of 8-HQ shows a characteristic broad O-H stretching band which would be absent in its acetate and ether derivatives. These derivatives would instead show characteristic C=O (ester) or C-O-C (ether) stretching bands, respectively.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: The compound is dissolved in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to a final concentration of approximately 1 x 10⁻⁵ M.
-
Procedure:
-
The spectrophotometer is powered on, and the lamps are allowed to warm up for at least 20 minutes for stabilization.
-
A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with the solvent.
-
Both cuvettes are filled with the solvent to be used as the blank.
-
A baseline correction is performed across the desired wavelength range (e.g., 200-800 nm) to zero the absorbance of the solvent and cuvettes.
-
The solvent in the sample cuvette is replaced with the sample solution.
-
The absorption spectrum is recorded by scanning the sample from the starting to the ending wavelength.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: The sample is dissolved in a spectroscopic grade solvent to a concentration similar to that used for UV-Vis spectroscopy (e.g., 1 x 10⁻⁵ M). Solutions should be optically dilute to avoid inner filter effects.
-
Procedure:
-
The spectrofluorometer is turned on and allowed to stabilize.
-
The sample solution is placed in a clean quartz cuvette.
-
An excitation wavelength (λex) is selected, typically corresponding to an absorbance maximum determined by UV-Vis spectroscopy.
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum fluorescence emission (λem) is identified from the spectrum.
-
Optionally, an excitation spectrum can be recorded by setting the emission monochromator to the λem and scanning the excitation monochromator. This spectrum is often similar to the absorption spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already present in the solvent.
-
Procedure for ¹H NMR:
-
The sample tube is placed in the spectrometer and the magnetic field is shimmed for homogeneity.
-
The ¹H NMR spectrum is acquired using a standard pulse sequence.
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.
-
Chemical shifts (δ) are referenced to TMS (0 ppm) or the residual solvent peak.
-
-
Procedure for ¹³C NMR:
-
Following ¹H NMR, the spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
The data is processed similarly to the ¹H spectrum. Chemical shifts are referenced to TMS or the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.
-
About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together.
-
The mixture is transferred to a pellet press die.
-
The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.
-
-
Procedure:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
The positions of significant absorption bands are identified and reported in wavenumbers (cm⁻¹).
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of quinoline derivatives.
Caption: A logical workflow for the synthesis, spectroscopic analysis, and comparative interpretation of quinoline derivatives.
References
A Comparative Analysis of In Vitro and In Vivo Studies on 8-Hydroxyquinoline Derivatives
A note on the requested compound: Initial literature searches for "2-Hydroxyquinolin-8-yl acetate" did not yield specific experimental data. Therefore, this guide will focus on well-researched derivatives of 8-hydroxyquinoline (8-HQ), a core chemical scaffold with a wide range of biological activities. This comparative analysis will provide researchers, scientists, and drug development professionals with a comprehensive overview of the translation of in vitro findings to in vivo models for this important class of compounds, with a particular focus on their anticancer and neuroprotective properties.
Introduction to 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives are a class of heterocyclic compounds known for their diverse pharmacological applications.[1] Their biological activity is often attributed to their ability to chelate metal ions, which is a crucial aspect of their mechanism of action in various pathological conditions.[2] This guide will delve into the experimental data from both laboratory-based (in vitro) and whole-organism (in vivo) studies to provide a clear comparison of their performance and to highlight the translational potential of this chemical class.
Anticancer Activity of 8-Hydroxyquinoline Derivatives
The anticancer properties of 8-hydroxyquinoline derivatives have been extensively studied, with a significant body of research focusing on Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).
Quantitative Data Summary: Anticancer Studies of Clioquinol
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Cell Viability (IC50) | Low micromolar range across eight different human cancer cell lines. | Not directly measured. | [3] |
| Mechanism of Action | Induction of apoptosis via caspase activity; acts as a zinc ionophore, increasing intracellular zinc levels. | Inhibition of tumor growth in a xenograft mouse model. | [3] |
| Tumor Growth Inhibition | Not applicable. | Significant inhibition of xenograft tumor growth over a 6-week period. | [3] |
| Toxicity | Cytotoxic to cancer cells. | No visible toxicity observed in the in vivo mouse model. | [3] |
Experimental Protocols: Anticancer Studies
In Vitro: Cancer Cell Viability Assay
-
Objective: To determine the concentration of Clioquinol that inhibits the growth of cancer cells by 50% (IC50).
-
Method:
-
Human cancer cell lines are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Clioquinol for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, and the IC50 value is calculated from the dose-response curve.
-
In Vivo: Xenograft Mouse Model
-
Objective: To evaluate the effect of Clioquinol on tumor growth in a living organism.
-
Method:
-
Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomly assigned to a treatment group (receiving Clioquinol) or a control group (receiving a vehicle).
-
Clioquinol is administered, for example, via intraperitoneal injection, at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Signaling Pathway: Clioquinol's Anticancer Mechanism
Caption: Proposed mechanism of Clioquinol's anticancer activity.
Neuroprotective Effects of 8-Hydroxyquinoline Derivatives
Several 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases, most notably Alzheimer's disease. The therapeutic strategy often revolves around the modulation of metal ions that are implicated in the aggregation of amyloid-beta (Aβ) plaques.[2] Clioquinol and a second-generation compound, PBT2, have been prominent in this area of research.
Quantitative Data Summary: Neuroprotective Studies of 8-HQ Derivatives
| Compound | Parameter | In Vitro Findings | In Vivo Findings (Animal Models) | In Vivo Findings (Human Trials) | Reference |
| Clioquinol | Aβ Aggregation | Dissolves amyloid deposits. | Reduces amyloid burden in transgenic mice. | Showed potential in early phase trials. | [4][5] |
| Metal Chelation | Chelates zinc and copper. | Redistributes metals in the brain. | Not directly measured. | [4][5] | |
| PBT2 | Aβ Aggregation | Prevents the formation of toxic Aβ oligomers. | Reduces Aβ levels and improves cognition in transgenic mice. | Improved executive function and lowered CSF Aβ42 in a Phase IIa trial. | [6][7][8][9] |
| Synaptic Health | Promotes neurite elongation in cultured neurons. | Increases dendritic spine density and levels of synaptic proteins in transgenic mice. | Not directly measured. | [7] |
Experimental Protocols: Neuroprotective Studies
In Vitro: Aβ Aggregation Assay
-
Objective: To assess the ability of 8-HQ derivatives to inhibit or reverse the aggregation of amyloid-beta peptides.
-
Method:
-
Synthetic Aβ peptides (e.g., Aβ42) are incubated in a buffer solution, often in the presence of metal ions like copper or zinc to promote aggregation.
-
The 8-HQ derivative is added to the solution at various concentrations.
-
The extent of Aβ aggregation is monitored over time using techniques such as thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils.
-
Electron microscopy can be used to visualize the morphology of Aβ aggregates.
-
In Vivo: Transgenic Mouse Models of Alzheimer's Disease
-
Objective: To evaluate the therapeutic efficacy of 8-HQ derivatives in a living model that mimics aspects of Alzheimer's disease pathology.
-
Method:
-
Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent Aβ plaque formation and cognitive deficits, are used.
-
Mice are treated with the 8-HQ derivative or a placebo over a specified period.
-
Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.
-
After the treatment period, brain tissue is collected and analyzed for Aβ plaque load (e.g., by immunohistochemistry) and levels of soluble and insoluble Aβ (e.g., by ELISA).
-
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A simplified workflow for the preclinical evaluation of 8-HQ derivatives.
Conclusion
The journey of 8-hydroxyquinoline derivatives from in vitro characterization to in vivo testing demonstrates a promising, albeit complex, path for drug development. In the context of anticancer research, in vitro cytotoxicity and mechanistic studies on compounds like Clioquinol have been shown to translate to in vivo efficacy in animal models. Similarly, for neurodegenerative diseases, the ability of 8-HQ derivatives to modulate metal-induced Aβ aggregation in vitro has been a strong predictor of their potential to reduce plaque burden and improve cognitive function in preclinical models and has spurred clinical investigations.
However, it is crucial to acknowledge that the transition from in vitro to in vivo is not always seamless. Factors such as pharmacokinetics, bioavailability, and potential off-target effects in a complex biological system can influence the in vivo performance of a compound. The case of PBT2, which showed promising results in early clinical trials for Alzheimer's disease but faced challenges in later stages, underscores the hurdles in translating preclinical success to clinical reality.
This comparative guide highlights the importance of robust in vitro assays to identify promising lead compounds and the necessity of well-designed in vivo studies to validate their therapeutic potential and safety. The continued exploration of 8-hydroxyquinoline derivatives, with a keen eye on the correlation between in vitro and in vivo data, will be vital for unlocking their full therapeutic capabilities.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. alzinfo.org [alzinfo.org]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxyquinolin-8-yl Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities. Among these, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and neuroprotective agents.[1][2] The introduction of an acetate group at the 8-position to form 2-Hydroxyquinolin-8-yl acetate offers a pro-drug strategy, potentially enhancing bioavailability and cellular uptake. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this compound, drawing upon the extensive research conducted on the broader 8-hydroxyquinoline class to infer key structural determinants of biological activity.
Comparative Biological Activity of 8-Hydroxyquinoline Analogs
While specific comprehensive studies on a wide range of this compound analogs are limited, the extensive body of research on 8-hydroxyquinoline derivatives provides a strong foundation for understanding their SAR. The biological activity of these compounds is often linked to their ability to chelate metal ions, which can disrupt cellular processes in pathogenic organisms and cancer cells.[1] The following table summarizes the anticancer activity of various 8-hydroxyquinoline derivatives, offering insights into how substitutions on the quinoline ring impact cytotoxicity.
| Compound ID | R2-Substitution | R5-Substitution | R7-Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -H | -H | -H | Various | >50 | [1] |
| 2 | -CH(CH3)2 | -Cl | -Cl | DENV2 | 3.03 | [1] |
| 3 | -CH2CH(CH3)2 | -Cl | -Cl | DENV2 | 0.49 | [1] |
| 4 | -CHO | -H | -H | Hep3B | 6.25 µg/mL | [3] |
| 5 | -H | -Cl | -I | Various | Varies | [4] |
| 6 | -H | Halogenated pyrano | - | MCF-7, HCT 116, HepG2, A549 | Varies | [1] |
| 7 | Glycoconjugate | -H | -H | MCF-7 | 4.12 | [1] |
Key Structure-Activity Relationship Insights
The biological activity of 8-hydroxyquinoline analogs is significantly influenced by the nature and position of substituents on the quinoline core.
-
Substitution at C2: Modifications at the 2-position can profoundly impact activity. For instance, the introduction of alkyl groups, as seen in compounds 2 and 3 , can enhance antiviral activity.[1] Furthermore, the presence of a carbaldehyde group at this position (compound 4 ) has been shown to confer potent antitumor properties.[3]
-
Halogenation at C5 and C7: The addition of halogens, particularly chlorine and iodine, at the 5 and 7-positions is a common strategy to enhance biological activity. This is exemplified by the well-known derivative clioquinol (compound 5 ).[4] Halogenation can increase lipophilicity, thereby improving cell membrane permeability.[1]
-
Fused Rings and Complex Substituents: The fusion of additional rings, such as a pyran ring (compound 6 ), or the attachment of bulky groups like glycoconjugates (compound 7 ), can modulate the compound's interaction with biological targets and influence its selectivity and potency.[1]
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays. A commonly employed method to assess anticancer potential is the MTT assay.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The medium in the wells is replaced with the medium containing the test compounds at various concentrations. Control wells containing vehicle (e.g., DMSO) and a known anticancer drug are also included.[5]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Mechanisms and Workflows
To better understand the relationships and processes involved in the study of these compounds, the following diagrams are provided.
Caption: Key structural modifications on the quinoline scaffold and their influence on biological activity.
Caption: Experimental workflow for determining the cytotoxicity of analogs using the MTT assay.
Conclusion
The structure-activity relationship of this compound analogs can be largely inferred from the extensive research on the parent 8-hydroxyquinoline scaffold. Key modifications, including substitutions at the C2, C5, and C7 positions, play a crucial role in determining the biological potency and selectivity of these compounds. The insights and experimental protocols presented in this guide offer a valuable resource for researchers aiming to design and evaluate novel quinoline-based therapeutic agents. Further focused studies on a diverse library of this compound analogs are warranted to fully elucidate their therapeutic potential.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Synthetic Routes to 2-Hydroxyquinolin-8-yl Acetate
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. This guide provides a comparative analysis of two potential synthetic methods for 2-Hydroxyquinolin-8-yl acetate, a derivative of 8-hydroxyquinoline. The comparison focuses on reaction conditions, yields, and potential for scalability, supported by detailed experimental protocols.
Data Summary
The following table summarizes the key quantitative data for the two proposed synthetic methods.
| Parameter | Method 1: Two-Step Synthesis via 2,8-Dihydroxyquinoline | Method 2: Direct Selective Acetylation of a Precursor (Hypothetical) |
| Starting Material | 2-Amino-8-hydroxyquinoline | 8-Hydroxyquinoline |
| Key Intermediates | 2,8-Dihydroxyquinoline | 8-Acetoxyquinoline |
| Overall Yield | Moderate to Good (Estimated) | Potentially higher (fewer steps) |
| Reaction Steps | 2 | 1 |
| Reagents | Sodium nitrite, Sulfuric acid, Water, Acetic anhydride, Pyridine | Acetic anhydride, Catalyst (e.g., acid or base) |
| Reaction Conditions | Diazotization: 0-5 °C; Hydrolysis: Elevated temperature; Acetylation: Room temperature | Elevated temperature |
| Purification | Crystallization, Column chromatography | Column chromatography |
| Scalability | Moderate | Potentially high |
Method 1: Two-Step Synthesis via 2,8-Dihydroxyquinoline
This method involves the initial synthesis of the key intermediate, 2,8-dihydroxyquinoline, from a readily available precursor, followed by selective acetylation of the hydroxyl group at the 8-position.
Experimental Protocol
Step 1: Synthesis of 2,8-Dihydroxyquinoline
-
Diazotization: A solution of 2-amino-8-hydroxyquinoline (1.0 eq) in dilute sulfuric acid is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.
-
Hydrolysis: The diazonium salt solution is then slowly added to a boiling solution of dilute sulfuric acid. The mixture is refluxed for 1-2 hours until the evolution of nitrogen gas ceases.
-
The reaction mixture is cooled, and the precipitated crude 2,8-dihydroxyquinoline is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Selective Acetylation of 2,8-Dihydroxyquinoline
-
To a solution of 2,8-dihydroxyquinoline (1.0 eq) in pyridine at 0 °C, acetic anhydride (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water and the precipitated product is collected by filtration.
-
The crude product is washed with cold water and purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for the two-step synthesis of this compound.
Method 2: Direct Selective Acetylation of a Precursor (Hypothetical)
Experimental Protocol
-
Reaction Setup: A solution of 8-hydroxyquinoline (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
A catalyst, for instance, a mild base like triethylamine or a Lewis acid, is added to the solution.
-
Acetylation: Acetic anhydride (1.0-1.2 eq) is added dropwise to the reaction mixture at a controlled temperature, potentially starting at 0 °C and gradually warming to room temperature.
-
The reaction is monitored by TLC to follow the formation of the desired product and check for the formation of di-acetylated byproducts.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate this compound.
Caption: Proposed workflow for the direct synthesis of this compound.
Concluding Remarks
Method 1, while involving two distinct steps, relies on well-established and predictable reactions. The synthesis of 2,8-dihydroxyquinoline via diazotization and hydrolysis is a standard transformation, and the subsequent selective acetylation of the more reactive phenolic hydroxyl group is generally feasible. This method offers a higher degree of control over the final product's regiochemistry.
Method 2 presents a more atom-economical and potentially more efficient approach by reducing the number of synthetic steps. However, achieving high selectivity for the mono-acetylation at the 8-position over the 2-position (or di-acetylation) could be challenging and would require careful optimization of reaction conditions, including the choice of solvent, catalyst, and temperature.
For researchers requiring a reliable and well-defined route to this compound, Method 1 is recommended as a starting point. For process development and large-scale synthesis where efficiency is paramount, the investigation and optimization of a direct selective acetylation as outlined in Method 2 would be a worthwhile endeavor. Further experimental validation is necessary to determine the optimal conditions and yields for both proposed methods.
Comparative Cytotoxicity Analysis of Quinoline Derivatives as Anticancer Agents
A guide for researchers and drug development professionals on the cytotoxic potential of 8-hydroxyquinoline and 2-hydroxyquinoline scaffolds, providing a comparative framework for the evaluation of novel compounds like 2-Hydroxyquinolin-8-yl acetate.
Given the limited publicly available data on the specific cytotoxicity of this compound, this guide provides a comprehensive comparison of the cytotoxic activities of structurally related and well-studied 8-hydroxyquinoline (8-HQ) and 2-hydroxyquinoline (quinolin-2-one) derivatives against various cancer cell lines. This information serves as a valuable benchmark for researchers investigating the potential of novel quinoline-based compounds in oncology.
Comparative Cytotoxicity Data
The cytotoxic potential of various quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several 8-hydroxyquinoline and 2-hydroxyquinoline derivatives against a panel of human cancer cell lines, as determined by the MTT or MTS assay.
Table 1: Cytotoxicity (IC50, µM) of 8-Hydroxyquinoline Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-Hydroxyquinoline (8-HQ) | SH-SY5Y | Neuroblastoma | > 1 (non-toxic at 1µM) | [1] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Raji | Burkitt's lymphoma | ~5-10 | [2] |
| SH-SY5Y | Neuroblastoma | > 1 (non-toxic at 1µM) | [1] | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji | Burkitt's lymphoma | < 5 | [2] |
| SH-SY5Y | Neuroblastoma | > 1 (non-toxic at 1µM) | [1] | |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 ± 0.034 (µg/mL) | [3] |
| MDA-MB-231 | Breast Cancer | 12.5-25 (µg/mL) | [3] | |
| T-47D | Breast Cancer | 12.5-25 (µg/mL) | [3] | |
| Tris(8-hydroxyquinoline)iron (Feq3) | SCC9 | Head and Neck Squamous Cell Carcinoma | Not specified, induces apoptosis | [4] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Not specified, induces apoptosis | [4] | |
| 5,7-dibromo-8-hydroxyquinoline | Caco-2 | Colorectal Carcinoma | Not specified | [5] |
| 7-methyl-8-nitro-quinoline | Caco-2 | Colorectal Carcinoma | 1.871 | [5] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | Colorectal Carcinoma | 0.535 | [5] |
Table 2: Cytotoxicity (IC50, µM) of 2-Hydroxyquinoline (Quinolin-2-one) Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Phenylquinoline (C-6 substituted) | PC3 | Prostate Cancer | Significant activity | [6] |
| HeLa | Cervical Cancer | Significant activity | [6] | |
| 2-(3,4-methylenedioxyphenyl)quinoline | PC3 | Prostate Cancer | 31.37 | [6] |
| HeLa | Cervical Cancer | 8.3 | [6] | |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa | Cervical Cancer | 13.15 | [6] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for commonly employed in vitro assays to determine the cytotoxic effects of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
MTT Assay Experimental Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.[11] Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
References
- 1. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
Head-to-head comparison of 2-Hydroxyquinolin-8-yl acetate and 8-hydroxyquinoline
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of 2-Hydroxyquinolin-8-yl acetate and its well-studied isomer, 8-hydroxyquinoline. The comparison focuses on their chemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data and detailed protocols.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and drug development. While this compound is less extensively characterized in publicly available literature, its properties can be inferred from its structure and comparison with related compounds. It's important to note that 2-hydroxyquinoline and its derivatives predominantly exist in their tautomeric keto form, as quinolin-2(1H)-one. Therefore, this compound is more accurately named (2-oxo-1H-quinolin-8-yl) acetate.
| Property | This compound ((2-oxo-1H-quinolin-8-yl) acetate) | 8-Hydroxyquinoline |
| CAS Number | 15450-72-3 | 148-24-3 |
| Molecular Formula | C₁₁H₉NO₃ | C₉H₇NO |
| Molecular Weight | 203.19 g/mol | 145.16 g/mol |
| Appearance | White to off-white solid | White or pale yellow crystalline powder.[1] |
| Melting Point | Not reported | 76 °C |
| Boiling Point | 415.1 °C at 760 mmHg | 276 °C |
| Solubility | Soluble in organic solvents like acetonitrile | Freely soluble in ethanol, acetone, chloroform, benzene, and dilute acids; practically insoluble in water.[1] |
| pKa | Not reported | ~9.9 (for the hydroxyl group) |
Biological Activity and Mechanism of Action
The biological activities of these two isomers are expected to differ significantly due to the position of the hydroxyl and acetate groups, which directly impacts their ability to chelate metal ions—a primary mechanism of action for 8-hydroxyquinoline.
8-Hydroxyquinoline (8-HQ)
8-Hydroxyquinoline is a well-established bioactive compound with a broad spectrum of activities, primarily attributed to its potent metal-chelating properties. The proximity of the hydroxyl group at the C-8 position and the nitrogen at the C-1 position allows for the formation of stable five-membered chelate rings with various metal ions, including iron, copper, and zinc.[2][3] This chelation disrupts essential metal-dependent processes in pathogens and cancer cells.
Key Biological Activities:
-
Antimicrobial Activity: 8-HQ exhibits significant activity against a wide range of bacteria and fungi.[4][5] Its mechanism involves the chelation of essential metal ions required for microbial growth and enzyme function.
-
Anticancer Activity: 8-HQ and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The anticancer mechanism is linked to the induction of oxidative stress through metal chelation and the inhibition of metalloenzymes crucial for tumor progression.
-
Neuroprotective Effects: By chelating excess metal ions in the brain, 8-HQ can mitigate metal-induced oxidative stress and protein aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Antiviral and Antimalarial Activity: Derivatives of 8-HQ have shown promise as antiviral and antimalarial agents.[4][6]
Signaling Pathway: Metal Chelation-Induced Apoptosis by 8-Hydroxyquinoline
References
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxyquinoline Derivatives as Metalloenzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive review of 8-hydroxyquinoline (8-HQ) derivatives as inhibitors of metalloenzymes, with a focus on Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).
8-Hydroxyquinoline and its derivatives are a class of compounds recognized for their potent metal-chelating properties.[1] This characteristic has positioned them as promising scaffolds for the design of inhibitors targeting metalloenzymes, which play crucial roles in a multitude of physiological and pathological processes.[2][3] The core mechanism of action for these inhibitors lies in their ability to bind to the catalytic metal ion, typically zinc, within the active site of the enzyme, thereby disrupting its function.[3] This guide presents a comparative analysis of the inhibitory activities of various 8-HQ derivatives, details the experimental protocols for their evaluation, and illustrates the underlying mechanisms and workflows.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of 8-hydroxyquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values for a selection of 8-HQ derivatives against various MMPs and HDACs, compiled from multiple studies to facilitate a comparative assessment.
Table 1: Inhibitory Activity of 8-Hydroxyquinoline Derivatives against Matrix Metalloproteinases (MMPs)
| Compound | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5e | Submicromolar | Submicromolar | NNGH | 0.0091 (MMP-2), 0.0088 (MMP-9) |
| 5h | Submicromolar | Submicromolar | NNGH | 0.0091 (MMP-2), 0.0088 (MMP-9) |
| Series 1 (C-7 substituted) | 0.81–10 | 1.3–10 | NNGH | 0.0091 (MMP-2), 0.0088 (MMP-9) |
| Series 1 (C-5 substituted) | 5.7–10 | 5.1–10 | NNGH | 0.0091 (MMP-2), 0.0088 (MMP-9) |
| Series 2 | 6.5–10 | >10 | NNGH | 0.0091 (MMP-2), 0.0088 (MMP-9) |
Note: NNGH is a hydroxamate-based MMP inhibitor used as a positive control.[4] The compounds 5e and 5h have demonstrated potent inhibitory activities at the submicromolar level against both MMP-2 and MMP-9.[5]
Table 2: Inhibitory Activity of 8-Hydroxyquinoline Derivatives against Histone Deacetylases (HDACs)
| Compound | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 21g | 0.050 (HeLa nuclear extract) | - | - | Vorinostat (SAHA) | 0.137 (HeLa nuclear extract) |
| Amine-based inhibitors (1a-c, 2a-c) | - | - | Varies | PCI-34051 | Varies |
| TIQ-based inhibitors | - | - | Varies | PCI-34051 | Varies |
Note: Vorinostat (SAHA) and PCI-34051 are known HDAC inhibitors used for comparison. Compound 21g showed a threefold greater inhibitory activity against HDACs from HeLa nuclear extract compared to Vorinostat.[6] The inhibitory activities of amine-based and tetrahydroisoquinoline (TIQ)-based HDAC inhibitors have also been evaluated against HDAC8.[7]
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of enzyme inhibitors. Below are detailed methodologies for fluorometric and colorimetric assays commonly used to determine the inhibitory activity of 8-hydroxyquinoline derivatives against MMPs and HDACs, respectively.
Fluorometric Assay for MMP Inhibition
This protocol is adapted from commercially available MMP inhibitor screening kits and is suitable for high-throughput screening.[8][9][10]
Materials:
-
Recombinant MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (8-hydroxyquinoline derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 325-328 nm/393-420 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.
-
Dilute the fluorogenic MMP substrate in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. Ensure the final DMSO concentration is ≤ 1%.
-
-
Assay Protocol:
-
Add 50 µL of the diluted MMP enzyme solution to each well of the 96-well plate.
-
Add 50 µL of the diluted test compound or control inhibitor to the respective wells. For the enzyme control well, add 50 µL of Assay Buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Colorimetric Assay for HDAC Inhibition
This protocol is based on commercially available HDAC activity/inhibition assay kits.[11][12][13][14]
Materials:
-
HeLa nuclear extract or purified recombinant HDAC enzyme
-
HDAC colorimetric substrate
-
HDAC Assay Buffer
-
Developer solution
-
Stop solution
-
Test compounds (8-hydroxyquinoline derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
96-well microplate
-
Microplate reader (400-405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.
-
-
Assay Protocol:
-
Add 85 µL of your sample (nuclear extract or purified enzyme diluted in ddH2O) to each well. For the blank, add 85 µL of ddH2O. For the positive control, use HeLa nuclear extract.
-
Add 10 µL of 10X HDAC Assay Buffer to each well.
-
Add 2 µL of the test compound or control inhibitor to the respective wells. For the enzyme control, add 2 µL of Assay Buffer.
-
Add 5 µL of the HDAC colorimetric substrate to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 10 µL of the Developer solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution if provided in the kit.
-
Read the absorbance at 400 or 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of metalloenzyme inhibition by 8-hydroxyquinoline derivatives and a typical experimental workflow for screening these compounds.
Caption: Mechanism of metalloenzyme inhibition by 8-hydroxyquinoline derivatives.
Caption: Experimental workflow for screening 8-hydroxyquinoline derivatives.
Caption: General signaling pathway affected by metalloenzyme inhibition.
References
- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 2. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. epigentek.com [epigentek.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxyquinolin-8-yl acetate: A Guide for Laboratory Professionals
The proper disposal of 2-Hydroxyquinolin-8-yl acetate is critical for ensuring laboratory safety and environmental protection. As a quinoline derivative, this compound should be treated as hazardous waste. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations. If an SDS for this specific compound is unavailable, it is imperative to handle it with the same precautions as structurally similar hazardous chemicals like 8-Hydroxyquinoline.
Immediate Safety Considerations
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Quinoline compounds can be toxic if swallowed, harmful in contact with skin, and may cause serious eye irritation or allergic skin reactions.[1][2][3][4][5]
-
Hand Protection : Chemical-impermeable gloves are required.[6]
-
Eye Protection : Wear chemical safety goggles or a face shield.[6]
-
Body Protection : A laboratory coat is mandatory to prevent skin contact.[6]
-
Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][6]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through a licensed hazardous waste disposal program.[7][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][10]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Based on data for related compounds like quinoline and 8-hydroxyquinoline, it is likely toxic and very hazardous to aquatic life.[1][2][3][11]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
2. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads from spills), in a designated and compatible waste container.[6]
-
The container must be in good condition, made of a material that does not react with the chemical, and have a secure, tightly-fitting screw cap.[1][12]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[13]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area should be at or near the point of generation and away from incompatible materials.
-
Keep the waste container closed at all times, except when adding waste.[7][12]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[13]
-
Follow their specific procedures for waste collection requests.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.[2][14]
-
Ensure the area is well-ventilated.[14]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[2][15] Avoid generating dust.[1][2]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into the hazardous waste container.[3][14]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Summary of Disposal Guidelines
The following table summarizes the key logistical information for the proper disposal of this compound.
| Parameter | Guideline | Source Citation |
| Waste Classification | Hazardous Chemical Waste | [13][16] |
| Disposal Method | Licensed Chemical Destruction Plant / Approved Waste Disposal Plant | [8][9] |
| Drain/Sewer Disposal | Strictly Prohibited | [7][8][10] |
| Trash Disposal | Strictly Prohibited | [6][17] |
| Container Type | Compatible, sealed, and properly labeled container | [6][13] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [12][13] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. chemos.de [chemos.de]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. acs.org [acs.org]
Personal protective equipment for handling 2-Hydroxyquinolin-8-yl acetate
Essential Safety and Handling Guide for 2-Hydroxyquinolin-8-yl acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary: this compound is classified as a hazardous substance. It is toxic if swallowed, causes serious eye damage, may provoke an allergic skin reaction, and is suspected of damaging fertility or the unborn child[1][2][3][4][5][6]. It is also very toxic to aquatic life with long-lasting effects[1][4][5][6].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | NIOSH (US) or EN 166 (EU) approved[1] |
| Hands | Chemically resistant gloves. Suitable materials include nitrile rubber, butyl rubber, and polychloroprene. Glove suitability and breakthrough time should be confirmed. | EN 374 (EU) or US F739[3][7] |
| Body | Protective clothing such as a lab coat, overalls, or a PVC apron to prevent skin contact.[1][5][7] | N/A |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated and engineering controls are insufficient.[1][2] | NIOSH/MSHA (US) or EN 149 (EU) |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) before use[2][5].
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[2][4][8].
-
Work in a well-ventilated area, preferably under a chemical fume hood[1][2][4].
-
Assemble all necessary equipment and reagents before starting the experiment.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes[7].
-
Do not eat, drink, or smoke in the handling area[1][2][6][7].
-
Carefully weigh and transfer the solid material to avoid generating dust[1][7].
-
Keep containers securely sealed when not in use[7].
3. Post-Handling:
-
Wash hands and face thoroughly with soap and water after handling[1][2][7].
-
Decontaminate all work surfaces after use.
-
Remove and properly store or dispose of contaminated PPE. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse[1][2][5][7].
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste[1].
-
Disposal: Dispose of the waste material through an approved waste disposal plant in accordance with national and local regulations[1][2][4].
-
Environmental Protection: Prevent the substance from entering drains, surface water, or the ground water system as it is very toxic to aquatic life[1][2][4].
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2][9] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1][2][9] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1][2][4] |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
